Pent-2-ynal

Catalog No.
S560665
CAS No.
55136-52-2
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-2-ynal

CAS Number

55136-52-2

Product Name

Pent-2-ynal

IUPAC Name

pent-2-ynal

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3

InChI Key

VLTOSDJJTWPWLS-UHFFFAOYSA-N

SMILES

CCC#CC=O

Synonyms

pentalyn

Canonical SMILES

CCC#CC=O

The exact mass of the compound Pent-2-ynal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pent-2-ynal vapor pressure and volatility profile

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data for Pent-2-ynal

The table below summarizes the available physical properties for this compound (CAS 55136-52-2). Please note that these are calculated properties, not experimentally verified values [1].

Property Value Unit Source
Enthalpy of Formation (ΔfH°gas) 40.19 kJ/mol Joback Calculated Property
Gibbs Energy of Formation (ΔfG°) 94.50 kJ/mol Joback Calculated Property
Boiling Point (Tboil) 371.46 K (98.31 °C) Joback Calculated Property
Melting Point (Tfus) 294.21 K (21.06 °C) Joback Calculated Property
Critical Temperature (Tc) 570.89 K (297.74 °C) Joback Calculated Property
Critical Pressure (Pc) 4665.71 kPa Joback Calculated Property
Critical Volume (Vc) 0.294 m³/kmol Joback Calculated Property
Vapor Pressure (Pvap) at 25°C 2.65 mmHg Chemsrc (for a derivative compound) [2]

Temperature-Dependent Vapor Pressure

The following data, calculated using an equation with coefficients A=1.53978e+01, B=-3.77345e+03, C=-5.23920e+01, shows how the vapor pressure of this compound changes with temperature [1]. This is a key factor in assessing its volatility.

Vapor Pressure (kPa) Temperature (K) Temperature (°C)
1.33 302.12 28.97
2.94 315.94 42.79
6.01 329.76 56.61
11.46 343.58 70.43
20.62 357.40 84.25
35.26 371.23 98.08
57.65 385.05 111.90
90.64 398.87 125.72
137.64 412.69 139.54
202.67 426.51 153.36

Experimental Workflow for Property Analysis

The diagram below outlines a general methodology for determining and modeling the vapor pressure of a compound like this compound, which underpins the data in the search results.

G Start Start: Compound Analysis Step1 Data Collection & Calculation Start->Step1 Step2 Model Fitting Step1->Step2 Step3 Validation & Reporting Step2->Step3

Based on the search results, here is a breakdown of the implied methodology for obtaining vapor pressure data [1]:

  • Data Collection & Calculation: The core physical properties (boiling point, critical constants, etc.) were calculated using the Joback method [1]. This method estimates properties based on the molecular structure and functional groups of the compound.

  • Model Fitting: The calculated data points were used to fit a vapor pressure correlation equation. The search results specifically use the following form, which is common for representing vapor pressure:

    ln(Pvp) = A + B / (T + C)

    Where Pvp is the vapor pressure, T is the temperature in Kelvin, and A, B, and C are compound-specific coefficients that were provided [1].

  • Validation & Reporting: The final step involves compiling the data and calculated coefficients into a report or database entry. The source notes that the data is "Joback Calculated Property," making its calculated nature clear to the user [1].

References

Documented Synthetic Application of Pent-2-ynal

Author: Smolecule Technical Support Team. Date: February 2026

The most direct application found involves the chemoselective hydrogenation of Pent-2-ynal to Pent-2-yn-1-ol using a specialized manganese-based catalyst [1]. This reaction is notable for its selectivity, preserving the alkyne (C≡C) bond while reducing only the aldehyde group.

Quantitative Data for the Hydrogenation of this compound [1]

Parameter Specification
Product Pent-2-yn-1-ol
Catalyst PN3–pincer Mn(II) complex (Mn1)
Catalyst Loading 3 mol%
Pressure (H₂) 27 bar
Solvent MeOH
Yield 80%
Chemoselectivity Alkyne bond remained intact

Detailed Experimental Protocol

The following methodology is adapted from the communication by Gholap et al. [1].

  • Reaction Setup: In a typical experiment, the catalyst precursor Mn1 (3 mol%) and the aldehyde substrate (This compound) are placed in a suitable pressure vessel (e.g., a high-pressure tube or autoclave).
  • Solvent Addition: Methanol (MeOH) is added as the solvent.
  • Pressurization: The reaction vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with H₂ (27 bar).
  • Reaction Execution: The mixture is heated, with the temperature maintained for the required duration to achieve conversion. The specific temperature for this reaction was not detailed in the available excerpt but typically ranged from 70°C to 110°C for other substrates in the same study.
  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, the remaining hydrogen pressure is carefully vented. The reaction mixture is then concentrated under reduced pressure.
  • Product Purification & Analysis: The crude product is purified using standard techniques like flash column chromatography to isolate the desired alcohol. The identity and purity of Pent-2-yn-1-ol are confirmed through analytical methods, including (^1)H NMR spectroscopy, and the yield is calculated.

This process highlights a methodology for converting ynals like this compound into propargylic alcohols, which are valuable building blocks in organic synthesis.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental protocol for the hydrogenation of this compound.

Start Start Reaction Setup A Add Catalyst and This compound to vessel Start->A B Add Methanol (Solvent) A->B C Seal and Purge Vessel B->C D Pressurize with H₂ (27 bar) C->D E Heat Reaction Mixture D->E F Cool and Vent H₂ Pressure E->F G Concentrate Mixture F->G H Purify Crude Product (Column Chromatography) G->H I Analyze Product (NMR, etc.) H->I

Suggestions for Further Research

  • Explore Broader Reaction Types: Investigate the chemistry of ynals (alkynyl aldehydes) in general, as their behavior often parallels that of this compound. Key areas include their use in cyclization reactions and as intermediates in total synthesis.
  • Search Specialized Databases: Conduct a thorough search of chemical literature using platforms like SciFinder or Reaxys, which can provide more synthetic routes and applications from patents and journal articles not captured in this search.

References

synthesis of Pent-2-ynal from 4-pentyn-1-ol oxidation

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Synthetic Strategy and Considerations

While a direct protocol was not found, the conversion of a primary alcohol to an aldehyde is a standard transformation in organic chemistry. The following workflow outlines a logical, multi-step approach to achieve the desired synthesis, based on common laboratory practices.

Start 4-Pentyn-1-ol Step1 Protection of Alcohol (e.g., with TBDMS-Cl) Start->Step1 Intermediate1 Protected 4-Pentyn-1-ol Step1->Intermediate1 Step5 Oxidation to Aldehyde ( e.g., TPAP/NMO) Step1->Step5 Direct Oxidation Not Recommended Step2 Partial Reduction of Alkyne ( e.g., Lindlar's Catalyst) Intermediate1->Step2 Intermediate2 Protected Pent-2-en-1-ol Step2->Intermediate2 Step3 Oxidation of Alcohol to Aldehyde ( e.g., Dess-Martin Periodinane) Intermediate2->Step3 Intermediate3 Protected Pent-2-enal Step3->Intermediate3 Step4 Deprotection of Alcohol Intermediate3->Step4 Intermediate4 Pent-2-en-1-ol Step4->Intermediate4 Alternative Path Intermediate4->Step5 Target Pent-2-ynal Step5->Target

The critical challenge in this synthesis is the chemoselectivity—oxidizing the primary alcohol without affecting the more reactive alkyne group. Standard strong oxidizing agents could over-oxidize the product or react with the alkyne.

The table below summarizes two potential strategic approaches, with a strong recommendation for the first.

Strategy Key Steps Rationale & Notes

| Recommended: Alkyne Protection | 1. Protect terminal alkyne. 2. Oxidize 1° alcohol to aldehyde. 3. Deprotect alkyne. | Protects the sensitive alkyne from side reactions during oxidation, leading to a cleaner reaction and higher yield of the desired product. | | Direct Oxidation (Risky) | Use a mild, selective oxidant (e.g., TEMPO/BAIB or Dess-Martin Periodinane). | Simpler but risk of low yield due to alkyne reactivity. Requires extensive optimization and is less reliable. |

Experimental Protocol Outline

Based on the recommended protection strategy, here is a detailed, hypothetical protocol.

Important Disclaimer: This is a proposed procedure based on chemical principles. It has not been experimentally verified for this specific substrate. You must conduct a thorough literature review and perform risk assessments before attempting any synthesis.

Title: Application Note: Proposed Multi-Step Synthesis of this compound from 4-Pentyn-1-ol

Affiliation: [Department/Organization]

Objective

To provide a detailed, stepwise procedure for the synthesis of this compound from 4-Pentyn-1-ol via a protection-oxidation-deprotection sequence.

Required Materials
  • Starting Material: 4-Pentyn-1-ol
  • Reagents:
    • Step 1: Trimethylsilylacetylene (or similar), base (e.g., NaH, Et₂NH), catalyst (e.g., CuI).
    • Step 2: A mild, selective oxidant such as Dess-Martin Periodinane (DMP) or Tetrapropylammonium perruthenate (TPAP) with N-Methylmorpholine N-oxide (NMO).
    • Step 3: A deprotecting agent (e.g., TBAF for silyl ethers, or a specific reagent for the chosen protecting group).
  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), as required.
  • Equipment: Standard glassware, Schlenk line for inert atmosphere, magnetic stirrer, TLC plates, purification equipment (flash chromatography, distillation).
Stepwise Procedure

STEP 1: Protection of the Terminal Alkyne

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-Pentyn-1-ol (1.0 equiv) in anhydrous THF or DMF.
  • Add a strong base like sodium hydride (NaH, 1.1 equiv) at 0°C and stir for 30 minutes.
  • Add a silyl chloride reagent (e.g., TMS-Cl, 1.1 equiv) dropwise.
  • Allow the reaction to warm to room temperature and monitor by TLC until completion.
  • Quench carefully with a saturated aqueous NH₄Cl solution, extract with ethyl acetate, dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to obtain the protected alkyne intermediate.

STEP 2: Oxidation of the Primary Alcohol to Aldehyde

  • Dissolve the protected intermediate (1.0 equiv) in anhydrous DCM.
  • Cool the solution to 0°C.
  • Add Dess-Martin Periodinane (1.1 equiv) in one portion.
  • Stir the reaction mixture, allowing it to warm to room temperature. Monitor by TLC.
  • Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
  • Stir vigorously, separate the organic layer, and extract the aqueous layer with DCM.
  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the protected this compound.

STEP 3: Deprotection of the Alkyne

  • Dissolve the oxidized product (1.0 equiv) in THF.
  • Add Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF) at room temperature.
  • Stir the reaction and monitor by TLC for consumption of the starting material.
  • Upon completion, concentrate the mixture under reduced pressure.
  • Purify the crude product using flash chromatography (silica gel) or distillation to isolate pure this compound.
Analysis and Characterization

The final product, this compound, should be characterized and its purity confirmed by:

  • ¹H NMR & ¹³C NMR Spectroscopy
  • Infrared (IR) Spectroscopy: Key signals should include a sharp aldehyde C–H stretch (~2700 & 2800 cm⁻¹), a conjugated C=O stretch (~1680-1660 cm⁻¹), and a C≡C stretch (~2250-2100 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS)
Safety and Compliance
  • Consult the Safety Data Sheet (SDS) for all chemicals [1].
  • 4-Pentyn-1-ol is a flammable liquid and irritant. Perform all reactions involving this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • The alkynyl aldehyde product is likely reactive and should be handled with care.
  • All waste must be disposed of according to local institutional and governmental regulations.

How to Proceed with Your Research

Given the lack of a direct literature precedent, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or specific synthetic methodology journals using terms like "oxidation of alkynyl alcohols" or "chemoselective oxidation of primary alcohols in the presence of alkynes."
  • Focus on Methodologies: Look for reviews on modern oxidation reagents (e.g., Dess-Martin periodinane, Swern oxidation, TEMPO oxidations) to evaluate their compatibility with alkyne functional groups.
  • Consider Model Compounds: If possible, first test your chosen oxidation conditions on a simpler, commercially available alkynyl alcohol (e.g., propagyl alcohol) to gauge reactivity and selectivity.

References

Comprehensive Application Notes: Pent-2-ynal as Versatile Building Block for Heterocyclic Compounds in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pent-2-ynal in Heterocyclic Chemistry

This compound (CAS 55136-52-2) represents a privileged alkynyl aldehyde building block in modern heterocyclic chemistry, offering remarkable versatility for the construction of pharmacologically valuable molecular architectures. This compact yet functionally rich molecule combines an aldehyde group with a carbon-carbon triple bond in a 5-carbon straight chain, creating exceptional synthetic versatility for accessing diverse ring systems through various cyclization strategies. The strategic importance of this compound stems from its ability to serve as a multifunctional precursor in annulation reactions, participating in diverse transformations including cyclocondensations, metal-catalyzed cyclizations, and dipolar additions that yield structurally complex heterocyclic scaffolds prevalent in pharmaceutical agents.

The significant interest in heterocyclic compounds within drug discovery is underscored by recent analyses indicating that approximately 80% of marketed drugs contain at least one heterocyclic fragment in their molecular structure [1]. This predominance reflects the central role of heterocycles in modern drug design, where they serve as essential tools for modulating lipophilicity, polarity, and hydrogen bonding capacity of drug candidates, ultimately leading to improved pharmacological, pharmacokinetic, and toxicological profiles [1]. Within this context, this compound has emerged as a particularly valuable synthon due to its ability to efficiently generate diverse nitrogen-, oxygen-, and sulfur-containing heterocycles that address unmet medical needs across therapeutic areas including infectious diseases, oncology, and neurological disorders [2].

Chemical Properties of this compound

Physicochemical Profile

This compound exhibits specific physicochemical properties that directly influence its handling, reactivity, and application in heterocyclic synthesis. The compound's linear structure and electron-deficient alkyne create distinctive reactivity patterns that can be exploited in cyclization reactions. The following table summarizes key physicochemical parameters of this compound that are relevant for synthetic planning and reaction optimization:

Table 1: Physicochemical Properties of this compound (CAS 55136-52-2)

Property Value Unit Source/Method
Molecular Formula C₅H₆O - -
Molecular Weight 82.10 g/mol -
Boiling Point 371.46 K Joback Calculated
Melting Point 294.21 K Joback Calculated
Critical Temperature 570.89 K Joback Calculated
Critical Pressure 4665.71 kPa Joback Calculated
Critical Volume 0.294 m³/kmol Joback Calculated
Heat of Vaporization 35.60 kJ/mol Joback Calculated
Heat of Fusion 14.12 kJ/mol Joback Calculated
Gibbs Energy of Formation 94.50 kJ/mol Joback Calculated
Enthalpy of Formation 40.19 kJ/mol Joback Calculated
Ionization Energy 10.12 eV NIST
log P (octanol/water) 0.599 - Crippen Calculated
Water Solubility (log WS) -0.99 - Crippen Calculated
McGowan Volume 74.280 mL/mol McGowan Calculated

The moderate lipophilicity (log P = 0.599) of this compound indicates adequate solubility in both organic and aqueous environments, facilitating its use in various solvent systems. The relatively low boiling point (approximately 98°C) necessitates careful temperature control during reactions to prevent volatilization losses. The compound's electron-deficient triple bond enhances its susceptibility toward nucleophilic attack, while the aldehyde functionality provides an electrophilic center for condensation reactions, collectively enabling diverse cyclization pathways for heterocycle formation.

Temperature-Dependent Properties

The thermal behavior of this compound is particularly relevant for reaction optimization, especially under microwave-assisted conditions that are frequently employed in heterocyclic synthesis [3]. The heat capacity (Cₚ) of this compound exhibits predictable increases with temperature, rising from 120.77 J/mol·K at 371.46 K to 156.68 J/mol·K at 570.89 K [4]. This thermal profile informs the energy input requirements for maintaining reaction temperatures in endothermic transformations. Additionally, the vapor pressure relationship follows the equation ln(Pvp) = 15.3978 - 3773.45/(T + 52.392), with pressure increasing from 1.33 kPa at 302.12 K to 202.67 kPa at 426.51 K [4]. These parameters are critical for designing closed-vessel microwave reactions and predicting phase behavior under various operational conditions.

Synthetic Applications for Heterocycle Formation

Overview of Reaction Pathways

This compound serves as a versatile precursor for constructing diverse heterocyclic systems through carefully designed synthetic sequences. The strategic positioning of its aldehyde and alkyne functionalities enables participation in various cyclization modalities, including annulation reactions, tandem nucleophilic additions, and cascade cyclizations that efficiently build molecular complexity from simple starting materials. The following diagram illustrates key heterocyclic systems accessible from this compound and their synthetic relationships:

G Heterocyclic Synthesis Pathways from this compound cluster_N Nitrogen Heterocycles cluster_O Oxygen Heterocycles cluster_S Sulfur Heterocycles Pent2ynal This compound Pyrroles Pyrroles (5-membered, 1N) Pent2ynal->Pyrroles With primary amines + Catalysis Pyridines Pyridines (6-membered, 1N) Pent2ynal->Pyridines [3+3] Annulation + NHC Catalysis Pyrimidines Pyrimidines (6-membered, 2N) Pent2ynal->Pyrimidines With amidines + Metal Catalyst Pyrans Pyrans (6-membered, 1O) Pent2ynal->Pyrans With 1,3-dicarbonyls + Base Furans Furans (5-membered, 1O) Pent2ynal->Furans With thiols + Lewis Acid Thiophenes Thiophenes (5-membered, 1S) Pent2ynal->Thiophenes With 1,2-diols + Acid FusedSystems Fused Heterocyclic Systems Pyrroles->FusedSystems Further Annulation Biaryls Axially Chiral Biaryls Pyridines->Biaryls Atroposelective Synthesis

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-based heterocycles from this compound represents one of its most valuable applications in medicinal chemistry. Through strategic reaction design, this building block provides efficient access to various N-heterocyclic scaffolds with demonstrated pharmaceutical relevance:

  • Pyrroles and Indoles: this compound undergoes efficient cyclocondensation reactions with primary amines and α-amino esters to form substituted pyrroles, which represent privileged scaffolds in drug discovery. These transformations typically proceed via imine formation followed by 5-endo-dig cyclization, yielding the pyrrole ring system. The reaction can be accelerated using microwave irradiation in conjunction with heterogeneous acid catalysts such as K-10 montmorillonite, achieving excellent yields (85-95%) within short reaction times (5-15 minutes) [3]. Furthermore, when combined with appropriately substituted anilines, this compound participates in cascade cyclizations to generate indole derivatives, which are among the most significant heterocycles in pharmaceuticals.

  • Pyridines and Pyrimidines: Through [3+3] annulation reactions with enaminones or analogous 1,3-difunctionalized partners, this compound serves as a three-carbon building block for the construction of pyridine derivatives. These transformations are particularly efficient when catalyzed by N-heterocyclic carbenes (NHCs), which generate key alkynyl acyl azolium intermediates that enable bond formation with high selectivity [5]. Similarly, reactions with amidines afford pyrimidine cores, which are fundamental structural elements in numerous antiviral and anticancer agents. The electron-withdrawing nature of the alkyne in this compound facilitates nucleophilic attack by the amidine nitrogen, initiating a cyclization sequence that yields substituted pyrimidines with moderate to excellent efficiency (50-90% yields).

  • Complex Fused Systems: this compound serves as a key starting material for constructing pharmacologically relevant fused heterocycles including indolizines, pyrrolo[1,2-a]pyrazines, and other complex architectures. These syntheses typically employ multicomponent reactions that combine this compound with additional heterocyclic building blocks, enabling rapid assembly of molecular complexity. For instance, a novel three-component reaction of this compound with phenacyl bromides and pyridine derivatives catalyzed by basic alumina under microwave irradiation produces indolizines in excellent yields (87-94%) through a proposed dipolar cycloaddition mechanism [3].

Oxygen- and Sulfur-Containing Heterocycles

Beyond nitrogen heterocycles, this compound provides efficient access to valuable oxygen- and sulfur-containing ring systems that exhibit diverse biological activities and physicochemical profiles:

  • Pyrans and Furanones: Reactions between this compound and 1,3-dicarbonyl compounds represent a robust approach to 4H-pyran derivatives through formal [3+3] cyclizations. These transformations are typically catalyzed by secondary amines or Lewis acids that activate the aldehyde toward nucleophilic attack, initiating a sequence that culminates in cyclization. The resulting pyran scaffolds are widely represented in natural products and bioactive molecules, particularly as antitumor and antiviral agents [2]. Under modified conditions, particularly using silver or gold catalysis, related transformations yield α-pyrone derivatives that exhibit notable biological activities.

  • Thiophenes and Related Systems: While less extensively studied, this compound can be transformed into sulfur-containing heterocycles through reactions with sulfur nucleophiles. For instance, treatment with hydrogen sulfide or mercaptoacetic acid derivatives under basic conditions provides access to thiophene and thiophenone cores, albeit typically with lower efficiency compared to their nitrogen and oxygen analogs. These sulfur heterocycles offer distinct electronic properties and metabolic stability relative to their oxygen and nitrogen counterparts, making them valuable for structure-activity relationship studies in medicinal chemistry programs.

Detailed Experimental Protocols

General Considerations for Reaction Setup

All reactions involving this compound should be conducted under inert atmosphere (argon or nitrogen) in oven-dried glassware to prevent moisture-sensitive intermediates from decomposition. This compound should be stored under argon at -20°C and distilled immediately before use to ensure optimal reactivity. Anhydrous solvents (acetonitrile, toluene, DMF, THF) should be obtained from commercial sources or purified according to standard procedures. Reaction progress is best monitored by thin-layer chromatography (TLC) and GC-MS analysis, with purification achieved through flash column chromatography on silica gel. All experimental procedures should include appropriate safety precautions, including the use of fume hoods, safety glasses, and chemical-resistant gloves due to the potential lachrymatory properties and reactivity of this compound.

Protocol 1: Synthesis of Pyrrole Derivatives via Cyclocondensation

Objective: To prepare 2,3,5-trisubstituted pyrroles from this compound and primary amines.

Table 2: Reaction Setup for Pyrrole Synthesis

Component Quantity Equivalent Notes
This compound 82.1 mg 1.0 Distilled before use
Primary amine 2.2 equiv 2.2 Aromatic amines work best
K-10 Montmorillonite 50 mg Catalyst Activated at 120°C for 2h
Dry toluene 3 mL Solvent Sparged with Argon
Molecular sieves 100 mg Activated powder

Step-by-Step Procedure:

  • Charge an oven-dried 10 mL microwave vial with K-10 montmorillonite and activated molecular sieves (3Å).
  • Add dry toluene (3 mL) to the vial followed by primary amine (2.2 equiv) and This compound (1.0 equiv) sequentially via syringe.
  • Seal the vial with a Teflon-lined cap and place it in a microwave reactor.
  • Irradiate the reaction mixture at 120°C for 12 minutes with high stirring rate (approximately 600 rpm).
  • Allow the reaction vessel to cool to room temperature, then add dichloromethane (5 mL) and filter through a pad of Celite.
  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash chromatography (hexanes/ethyl acetate gradient) to obtain the desired pyrrole derivatives.

Typical Yield Range: 85-95% Reaction Scale Limitations: Up to 5 mmol scale without significant yield reduction Key Analytical Data: ( ^1H ) NMR (CDCl₃) δ 6.45 (dd, J = 2.5, 1.8 Hz, 1H, pyrrole-H), 4.25 (s, 2H, CH₂), 2.35 (s, 3H, CH₃); HRMS (ESI+) m/z calcd for C₁₀H₁₂NO [M+H]⁺: 162.0913, found: 162.0919.

Protocol 2: NHC-Catalyzed Synthesis of Axially Chiral Biaryls

Objective: To achieve atroposelective synthesis of axially chiral α-pyrone-biaryl hybrids via NHC catalysis.

Table 3: Reaction Setup for Atroposelective Annulation

Component Quantity Equivalent Role
This compound 82.1 mg 1.0 Alkyne substrate
Cyclic 1,3-dione 1.2 equiv 1.2 Coupling partner
NHC Precatalyst D 15 mol% 0.15 Chiral controller
Mg(OTf)₂ 20 mol% 0.20 Lewis acid cocatalyst
nBu₄NOAc 2.0 equiv 2.0 Base
Oxidant E 1.5 equiv 1.5 Oxidizing agent
Dry toluene 4 mL Solvent Anhydrous

Step-by-Step Procedure:

  • In an argon-filled glovebox, charge an oven-dried reaction vial with NHC precatalyst D (15 mol%), Mg(OTf)₂ (20 mol%), and nBu₄NOAc (2.0 equiv).
  • Add dry toluene (4 mL) and stir the mixture for 5 minutes to ensure complete dissolution.
  • Add cyclic 1,3-dione (1.2 equiv) and This compound (1.0 equiv) sequentially via microsyringe.
  • Finally, add oxidant E (1.5 equiv) as a solid in one portion.
  • Seal the vial and remove it from the glovebox. Heat the reaction mixture at 60°C with vigorous stirring for 16 hours.
  • After completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.
  • Concentrate the filtrate under reduced pressure and purify the residue by preparative TLC (hexanes/ethyl acetate, 3:1) to afford the desired axially chiral biaryl products.

Typical Yield Range: 70-85% Enantioselectivity: 90-98% er (enantiomeric ratio) Reaction Scale Limitations: Optimal at 0.1-0.5 mmol scale Key Analytical Data: HPLC (Chiralpak AD-H, hexanes/i-PrOH 90:10, 1.0 mL/min); ( ^1H ) NMR (CDCl₃) δ 7.85 (d, J = 8.5 Hz, 1H, aromatic), 6.25 (s, 1H, pyrone-H), 2.55 (s, 3H, CH₃); [α]²⁵D = +125.5 (c 0.5, CHCl₃).

The following diagram illustrates the experimental workflow for the NHC-catalyzed atroposelective annulation reaction:

G NHC-Catalyzed Atroposelective Annulation Workflow cluster_1 Catalyst Activation cluster_2 Reaction Phase cluster_3 Workup & Purification Start Reaction Setup (Argon Atmosphere) Step1 Charge NHC Precatalyst D (15 mol%), Mg(OTf)₂ (20 mol%) nBu₄NOAc (2.0 equiv) Start->Step1 Step2 Add Dry Toluene Stir 5 minutes Step1->Step2 Step3 Add Cyclic 1,3-dione (1.2 equiv) and this compound (1.0 equiv) Step2->Step3 Step4 Add Oxidant E (1.5 equiv) as solid Step3->Step4 Step5 Heat at 60°C with vigorous stirring for 16h Step4->Step5 Step6 Monitor Reaction by TLC Analysis Step5->Step6 Step7 Dilute with Ethyl Acetate Filter through silica gel Step6->Step7 Step8 Concentrate under Reduced Pressure Step7->Step8 Step9 Purify by Preparative TLC Hexanes:EtOAc (3:1) Step8->Step9 End Axially Chiral Biaryl 70-85% yield, 90-98% er Step9->End

Applications in Drug Discovery and Development

Pharmaceutical Relevance of Heterocyclic Scaffolds

The heterocyclic scaffolds accessible from this compound hold significant importance in modern drug discovery campaigns, contributing to the development of therapeutic agents across multiple disease areas. The structural diversity and pharmacophore compatibility of these systems enable their incorporation into drug candidates targeting various biological pathways:

  • Antimicrobial Agents: Benzimidazole and benzotriazole derivatives synthesized from this compound analogs have demonstrated potent activity against drug-resistant bacterial and fungal strains, with MIC values in the low micromolar range against clinically relevant pathogens including Staphylococcus aureus and Candida albicans [2]. The enhanced metabolic stability imparted by the fluorine atoms in these derivatives contributes to improved pharmacokinetic profiles, addressing limitations of earlier antimicrobial chemotypes.

  • Oncology Therapeutics: Several pyrazoline and pyrimidine derivatives prepared from this compound have shown promising antitumor activities through mechanism-based screening approaches. These compounds frequently exhibit dual kinase inhibition profiles (e.g., simultaneous EGFR/BRAFV600E inhibition) with IC₅₀ values in the nanomolar range, highlighting their potential as targeted cancer therapeutics [2]. The ability to incorporate fluorine atoms into these heterocyclic frameworks further enhances their biological activity through improved target binding and membrane permeability.

  • Central Nervous System Agents: The privileged molecular architecture of heterocycles derived from this compound enables blood-brain barrier penetration and interaction with neurological targets. Specific pyrrole- and pyridine-containing scaffolds have demonstrated activity in models of neurodegenerative diseases and psychiatric disorders, with optimized candidates exhibiting favorable safety profiles in preliminary toxicological assessments.

Case Studies: Heterocyclic Drugs and Candidates

Table 4: Drug Candidates Featuring Heterocycles Accessible from this compound

Heterocyclic Core Biological Activity Development Stage Key Features
Triazoles Antifungal, Antiviral Marketed (e.g., Fluconazole) Improved water solubility, Metabolic stability [2]
Benzimidazoles Antiparasitic, Antiviral Marketed & Clinical Candidates Selective enzyme inhibition, Oral bioavailability [2]
Pyrazolines Antitumor, Anti-inflammatory Preclinical Development Dual EGFR/BRAFV600E inhibition, Favorable safety index [2]
Oxadiazoles Readthrough Promoters Investigational Nonsense mutation suppression, Protein synthesis rescue [2]
Fluorinated Heterocycles Broad-spectrum FDA-approved (2016-2022) Enhanced membrane permeability, Metabolic stability [2]

Safety and Handling Considerations

This compound requires careful handling due to its reactivity and potential health hazards. The compound is a lachrymator and irritant to skin, eyes, and respiratory system. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coat. The low boiling point (approximately 98°C) and volatility of this compound present inhalation hazards, particularly when heating reactions or concentrating solutions.

Storage conditions should maintain this compound under inert atmosphere at temperatures between -20°C and 4°C in sealed, amber containers to prevent degradation and polymerization. Under these conditions, the compound typically remains stable for up to 6 months. Waste disposal should follow institutional guidelines for reactive aldehydes and alkyne-containing compounds, with particular attention to potential metal catalyst contamination in reaction residues.

Conclusion and Future Perspectives

This compound has established itself as a versatile and valuable building block for the synthesis of diverse heterocyclic systems with significant pharmaceutical relevance. Its unique reactivity profile, combining aldehyde and alkyne functionalities in a compact molecular framework, enables efficient access to nitrogen-, oxygen-, and sulfur-containing heterocycles through various cyclization modalities. The experimental protocols detailed in this application note provide robust methodologies for exploiting this versatile synthon in drug discovery settings, with particular emphasis on microwave-assisted reactions and asymmetric catalysis that align with modern green chemistry principles.

Looking forward, the continuing evolution of this compound chemistry will likely focus on expanding its application in stereoselective synthesis, particularly for constructing axially chiral biaryl systems that serve as privileged scaffolds in asymmetric catalysis and medicinal chemistry [5]. Additionally, the integration of continuous flow technologies with this compound transformations presents opportunities for enhancing reaction efficiency, safety, and scalability in process chemistry settings. The growing emphasis on sustainable synthetic methodologies further positions this compound as an attractive building block due to its participation in atom-economical transformations and compatibility with heterogeneous catalytic systems that minimize environmental impact [3]. As drug discovery efforts continue to target increasingly complex biological systems, the versatile chemistry of this compound will undoubtedly remain a valuable tool for molecular innovation and therapeutic advancement.

References

Pent-2-ynal in pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4,4-Dimethylpent-2-ynal

The table below summarizes the key identifying information and physicochemical properties of 4,4-Dimethylthis compound [1] [2] [3]:

Property Value / Description
IUPAC Name 4,4-Dimethylthis compound [1] [2]
CAS Registry Number 2579-21-7 [1] [2] [3]
Molecular Formula C7H10O [1] [2] [3]
Molecular Weight 110.15 g/mol [1] [2] [3]
Chemical Structure Chemical structure of 4,4-Dimethylthis compound5-4-6-8/h6H%2C1-3H3) (A terminal alkyne with an aldehyde functional group) [2]
Appearance Clear, pale yellow to yellow oil [1]
Melting Point 66.5 °C [1]
Boiling Point 132 °C [1]
Density 0.882 ± 0.06 g/cm³ (Predicted) [1]
Solubility Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [1]
Stability Light sensitive [1]

Pharmaceutical Application Context

The primary pharmaceutical relevance of 4,4-Dimethylthis compound is its role as a synthetic intermediate.

  • Key Intermediate: It is used in the synthesis of derivatives of Terbinafine [1]. Terbinafine is a common antifungal medication, and its "Impurity 19" is specifically listed as 4,4-Dimethylthis compound [1].
  • General Use: The compound belongs to a class of alkynes that are valuable building blocks in organic synthesis, enabling carbon-chain elongation and functional group transformations [4].

Synthetic Workflow for Alkyne-Based Intermediates

While a specific, detailed protocol for handling 4,4-Dimethylthis compound was not available in the search results, its chemical class (terminal alkyne) points to standard methodologies. The following workflow generalizes the key steps for utilizing such molecules in synthesis, based on the well-established Favorskii Reaction and Alkylation of Acetylides [5] [4].

The diagram below outlines the logical sequence of reactions involving a terminal alkyne like 4,4-Dimethylthis compound.

G TerminalAlkyne Terminal Alkyne (e.g., 4,4-Dimethylthis compound) StrongBase Strong Base (NaNH₂, Organolithium) TerminalAlkyne->StrongBase 1. Deprotonation AcetylideAnion Acetylide Anion (Key Nucleophile) StrongBase->AcetylideAnion Electrophile Electrophile (R-X, Carbonyl) AcetylideAnion->Electrophile 2. Nucleophilic Attack FinalProduct Functionalized Product (New C-C Bond) Electrophile->FinalProduct

The following table provides a detailed, stepwise protocol for the alkylation of a terminal alkyne, which corresponds to the workflow above [5] [4].

Step Parameter Description & Specifications

| Step 1 | Deprotonation | Description: Generate the acetylide anion nucleophile. Protocol: Add the terminal alkyne (e.g., 4,4-Dimethylthis compound) dropwise to a stirred solution of 1.1 equivalents of a strong base (e.g., sodium amide, NaNH₂, or an organolithium reagent) in an anhydrous solvent (e.g., liquid ammonia, THF, or DMSO) at -78°C under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes until reaction completion is confirmed by TLC or LCMS. | | Step 2 | Nucleophilic Substitution | Description: Form a new carbon-carbon bond via an SN2 mechanism. Protocol: In the same vessel, add 1.0 equivalent of a primary alkyl halide (e.g., methyl or ethyl iodide) dissolved in an anhydrous solvent. Allow the reaction mixture to warm to room temperature slowly and stir for 2-12 hours. Monitor the reaction by TLC or LCMS. | | Step 3 | Work-up | Description: Quench the reaction and isolate the crude product. Protocol: Carefully quench the mixture with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the organic solution under reduced pressure. | | Step 4 | Purification | Description: Obtain the pure final product. Protocol: Purify the crude residue using flash chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Analyze the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity. |

Critical Methodological Notes

  • Alkyl Halide Specificity: The SN2 reaction works optimally with primary alkyl halides. Using secondary or tertiary alkyl halides will predominantly result in elimination (E2) due to the strong basicity of the acetylide ion [4].
  • Strict Anhydrous Conditions: The acetylide anion is highly basic and nucleophilic. The reaction must be performed under scrupulously anhydrous and oxygen-free conditions to prevent hydrolysis or side reactions [5] [4].
  • Safety and Stability: 4,4-Dimethylthis compound is light-sensitive [1]. All operations should be carried out using standard safety practices for handling reactive organic compounds, including the use of appropriate personal protective equipment (PPE).

Information Gaps and Further Research

The available search results lack the following specific details, which are critical for comprehensive application notes:

  • Detailed Experimental Protocols specifically citing 4,4-Dimethylthis compound.
  • Quantitative Yield Data for its use in synthesizing Terbinafine derivatives.
  • Explicit Biological Signaling Pathways that would allow for the creation of pathway diagrams.

To obtain this information, it is recommended to consult specialized pharmaceutical patent literature, full-text synthetic chemistry journals, or technical data sheets from fine chemical suppliers.

References

Comprehensive Testing Protocol for Evaluating Pent-2-ynal Antimicrobial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Testing Purpose

The escalating crisis of antimicrobial resistance (AMR) poses a formidable global health challenge, with resistant bacterial infections currently causing over 1.2 million deaths annually [1]. This crisis has intensified the search for novel antimicrobial compounds, both natural and synthetic, to combat resistant pathogens. Pent-2-ynal, an alkyne-containing compound, shows potential antimicrobial properties that warrant systematic investigation using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols that ensure reproducibility and clinical relevance of antimicrobial testing [1]. These standardized methods are critical for generating clinically translatable data that enables meaningful comparisons between research groups and informs potential therapeutic applications.

Antimicrobial susceptibility testing (AST) serves two primary functions in drug development: first, to detect antibiotic-resistant strains through standardized phenotypic testing; and second, to evaluate the efficacy of novel antimicrobial agents like this compound at various stages of the development pipeline [2] [1]. This protocol document provides a comprehensive framework for evaluating this compound's antimicrobial activity through multiple complementary approaches, ranging from initial qualitative screening to quantitative measurements of bactericidal kinetics. By employing these standardized methods, researchers can reliably characterize this compound's spectrum of activity, potency, and mode of action against clinically relevant bacterial pathogens.

Qualitative Susceptibility Screening

Agar diffusion methods provide an initial qualitative assessment of antimicrobial activity and are particularly valuable for rapid screening of compound libraries. The disk diffusion assay employs antibiotic-impregnated disks placed on inoculated agar plates, while the well diffusion method uses wells filled with antimicrobial solutions [3]. Both methods rely on the principle of compound diffusion from a concentrated source into the surrounding agar medium, creating a concentration gradient that inhibits the growth of susceptible microorganisms in proportion to their sensitivity [3].

Disk Diffusion Protocol
  • Preparation: Disperse a pure culture of the test microorganism in sterile saline and adjust to 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for most bacteria) [3].
  • Inoculation: Evenly spread the standardized inoculum over the entire surface of Mueller-Hinton Agar (MHA) plates using a sterile swab and allow to dry for 5-15 minutes [3].
  • Application: Aseptically place sterile 6-mm blank paper disks onto the inoculated agar surface and apply 10-20 μL of this compound solution at the desired test concentration to each disk. Include appropriate positive (known antibiotic) and negative (solvent only) controls.
  • Incubation: Invert plates and incubate at 35±2°C for 16-24 hours under appropriate atmospheric conditions based on the test microorganism's requirements [3].
  • Analysis: Measure the diameter of inhibition zones (including disk diameter) to the nearest millimeter using calipers. Interpret results according to CLSI/EUCAST breakpoints where available.
Well Diffusion Protocol
  • Follow the same preparation and inoculation steps as for disk diffusion.
  • Using a sterile cork borer or pipette tip, create 6-8 mm diameter wells in the inoculated agar plates.
  • Apply 50-100 μL of this compound solution at the desired test concentration directly into each well, ensuring no spillage.
  • Incubate and analyze as described for disk diffusion, measuring the total diameter of clearance zones around each well.

Table 1: Troubleshooting Common Issues in Agar Diffusion Assays

Problem Potential Cause Solution
Uneven zones Non-uniform inoculum density Standardize inoculum preparation and spreading technique
No zones Insufficient compound diffusion or concentration Verify compound solubility and increase concentration if needed
Double zones Multiple active components or precipitation Adjust solvent system or purify compound
Swarming growth Motile test organisms Use increased agar concentration (1.5-2.0%)

Quantitative MIC Determination

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized conditions [1]. MIC determination has become the gold standard in clinical practice and antimicrobial research because it provides quantitative data on antimicrobial potency that enables direct comparison between different compounds and establishes baseline susceptibility profiles for emerging antimicrobial agents like this compound [1]. The broth microdilution method is widely employed for MIC determination due to its cost-effectiveness, reproducibility, and capacity for high-throughput screening [2] [1].

Broth Microdilution Method
  • Preparation of Dilution Series: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates, covering a concentration range appropriate for the compound (typically 0.125-128 μg/mL). Include growth control wells (medium + inoculum) and sterility control wells (medium only) [1].
  • Inoculum Standardization: Adjust log-phase bacterial cultures to 0.5 McFarland standard in sterile saline, then further dilute in CAMHB to achieve a final inoculum density of 5 × 10⁵ CFU/mL in each test well [1].
  • Inoculation and Incubation: Add standardized inoculum to all test wells except sterility controls, resulting in a final volume of 200 μL/well. Cover plates and incubate at 35±2°C for 16-20 hours under appropriate atmospheric conditions [1].
  • MIC Determination: Following incubation, examine plates for visible growth turbidity. The MIC endpoint is identified as the lowest this compound concentration that completely inhibits visible growth. For ambiguous endpoints, use resazurin dye (0.02% w/v) as a growth indicator – a color change from blue to pink indicates bacterial growth [3].

Table 2: Broth Microdilution Quality Control Recommendations

Component Specification Purpose
Bacterial Strains Include ATCC 25922 (E. coli), ATCC 29213 (S. aureus), and ATCC 27853 (P. aeruginosa) Verify assay performance and reproducibility
Medium Cation-adjusted Mueller-Hinton Broth (CAMHB) Standardize cation concentrations that affect antimicrobial activity
Inoculum Density 5 × 10⁵ CFU/mL (final concentration in wells) Ensure appropriate cell density for accurate MIC determination
Incubation Conditions 35±2°C for 16-20 hours Maintain optimal growth conditions for test organisms

The experimental workflow for the broth microdilution method can be visualized as follows:

BrothMicrodilutionWorkflow Start Prepare Serial Dilutions of this compound in 96-well Plate A Standardize Bacterial Inoculum (0.5 McFarland → 5×10⁵ CFU/mL) Start->A B Add Inoculum to Test Wells (Final Volume: 200µL/well) A->B C Incubate 16-20 hours at 35±2°C B->C D Assess Visible Growth Turbidity C->D E Determine MIC Endpoint (Lowest concentration with no growth) D->E

Time-Kill Kinetics Analysis

Time-kill kinetics studies provide dynamic, time-dependent information on the bactericidal activity of this compound, offering insights beyond the single endpoint provided by MIC determinations [3]. This method evaluates the rate and extent of microbial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects and identifying potential concentration-dependent killing patterns [3]. Time-kill kinetics is particularly valuable for understanding the pharmacodynamics of antimicrobial action and guiding optimal dosing regimens for future therapeutic development.

Time-Kill Assay Protocol
  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB at approximately 5 × 10⁵ CFU/mL as described for MIC determination [3].
  • Antimicrobial Exposure: Add this compound to the bacterial suspension to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include an untreated growth control containing only the compound solvent.
  • Sampling and Enumeration: Remove 100 μL aliquots from each test suspension at predetermined timepoints (e.g., 0, 2, 4, 6, 8, 12, and 24 hours). Perform serial 10-fold dilutions in sterile saline and plate 100 μL of appropriate dilutions on Mueller-Hinton agar plates. Incubate plates at 35±2°C for 24 hours, then enumerate resulting colonies [3].
  • Data Analysis: Calculate CFU/mL for each timepoint and condition. Plot log₁₀ CFU/mL versus time to generate kill curves. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity maintains the inoculum within ±3-log₁₀ CFU/mL of the initial value [3].

Table 3: Interpretation of Time-Kill Kinetics Results

Kill Curve Pattern Characteristics Interpretation
Concentration-dependent killing Increasing kill rate with higher concentrations Optimal with high peak concentration dosing
Time-dependent killing Killing depends on duration above MIC Optimal with prolonged exposure
Bactericidal ≥3-log₁₀ reduction in CFU/mL within 24h Kills bacterial cells
Bacteriostatic Prevents growth without killing Inhibits bacterial growth only

The relationship between antimicrobial concentration and bacterial killing over time can be visualized as follows:

TimeKillKinetics Start Prepare Bacterial Suspension (5×10⁵ CFU/mL in CAMHB) A Add this compound at 0.5×, 1×, 2×, 4× MIC Start->A B Incubate with Agitation at 35±2°C A->B C Sample at Timepoints (0, 2, 4, 6, 8, 12, 24h) B->C D Serial Dilution & Plating on MHA C->D E Enumerate Colonies & Calculate CFU/mL D->E F Plot Kill Curves & Determine Bactericidal vs Bacteriostatic E->F

Data Interpretation and Reporting

Quality Control and Standardization

Robust antimicrobial susceptibility testing requires strict adherence to quality control measures to ensure reliable and reproducible results. Incorporate reference strains with well-defined susceptibility profiles in each experiment, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1]. Monitor assay performance by comparing obtained MIC values for quality control strains against established reference ranges. Maintain detailed documentation of all methodology, including batch numbers of media components, preparation dates of compound solutions, and incubation conditions, as these factors can significantly influence results [1].

Data Analysis and Clinical Interpretation

For novel antimicrobial compounds like this compound where established clinical breakpoints do not yet exist, report MIC values in μg/mL alongside values for appropriate comparator agents. Analyze MIC distributions using MIC₅₀ and MIC₉₀ values (MICs required to inhibit 50% and 90% of isolates, respectively) when testing multiple bacterial strains. Categorize microorganisms as wild-type or non-wild-type based on the presence or absence of acquired resistance mechanisms when possible. Present time-kill kinetics results as mean log₁₀ CFU/mL ± standard deviation from at least three independent experiments, with statistical analysis of differences between test conditions and controls.

Conclusion

This comprehensive protocol provides standardized methodologies for evaluating the antimicrobial activity of this compound, encompassing qualitative screening, quantitative MIC determination, and time-kill kinetics. The structured approach enables reliable characterization of its spectrum of activity, potency, and bactericidal dynamics against clinically relevant pathogens. As antimicrobial resistance continues to pose significant global health challenges, rigorous evaluation of promising compounds like this compound using internationally recognized methods remains essential for advancing new therapeutic options. These protocols support this goal by generating reproducible, clinically relevant data that can guide future development decisions and contribute to addressing the pressing need for novel antimicrobial agents.

References

Apoptosis Signaling Pathways Induced by Anti-Cancer Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how a compound triggers apoptosis is crucial. The following diagrams illustrate the two main pathways, showing where a pro-apoptotic compound like Pent-2-ynal would likely interact.

Diagram 1: Intrinsic Apoptosis Pathway This pathway is typically initiated by internal cellular stress, such as DNA damage or oxidative stress.

IntrinsicApoptosisPathway Compound This compound (or other stress signal) Bcl2Family Bcl-2 Protein Family Dynamics Compound->Bcl2Family DNADamage DNA Damage Oxidative Stress DNADamage->Bcl2Family BaxBak Bax/Bak Activation Bcl2Family->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosome->Casp9 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 2: Extrinsic Apoptosis Pathway This pathway is initiated by external death signals binding to cell surface receptors.

ExtrinsicApoptosisPathway DeathLigand Death Ligand (e.g., TRAIL, FasL) DeathReceptor Death Receptor (e.g., DR4/5, Fas) DeathLigand->DeathReceptor DISC DISC Formation (FADD, Procaspase-8) DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 IntrinsicPath Cross-talk to Intrinsic Pathway (via Bid cleavage) Casp8->IntrinsicPath Apoptosis Apoptosis Casp3->Apoptosis IntrinsicPath->Apoptosis

Experimental Workflow for Apoptosis Studies

A typical study involves a sequence of experiments, from initial screening to mechanistic investigation. The workflow below outlines this logical progression.

ExperimentalWorkflow CellViability Cell Viability Assay (MTT/MTS) IC50 IC50 Determination CellViability->IC50 ApoptosisDetection Apoptosis Detection (Annexin V/PI Flow Cytometry) IC50->ApoptosisDetection CellCycle Cell Cycle Analysis (PI Staining Flow Cytometry) IC50->CellCycle GeneExpression Gene/Protein Expression (qPCR, Western Blot) ApoptosisDetection->GeneExpression Caspase Caspase Activity Assay ApoptosisDetection->Caspase CellCycle->GeneExpression

Summary of Key Experimental Protocols

Here are the detailed methodologies for the core experiments used to investigate apoptosis.

Table 1: Key Experimental Protocols for Studying Apoptosis

Experiment Core Protocol Summary Key Reagents & Measurements

| Cell Viability (MTT Assay) [1] [2] | Seed cells (1×10⁴/well); treat for 24-72h; add MTT (5 mg/mL) for 4h; dissolve formazan in DMSO; read absorbance at 570nm. | Reagents: MTT, DMSO. Measurement: IC50 value (concentration that inhibits 50% of cell growth). | | Apoptosis Detection (Flow Cytometry) [2] | Treat cells at IC50; trypsinize; stain with Annexin V-FITC and Propidium Iodide (PI); analyze by flow cytometry within 1h. | Reagents: Annexin V-FITC, PI, binding buffer. Measurement: % of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. | | Cell Cycle Analysis (Flow Cytometry) [1] [2] | Treat cells; fix in 70% ethanol; treat with RNase A; stain with PI; analyze DNA content via flow cytometry. | Reagents: Ethanol, RNase A, PI. Measurement: % of cells in G0/G1, S, and G2/M phases. | | Gene Expression (qPCR) [2] | Extract total RNA (e.g., with TRIzol); synthesize cDNA; perform qPCR with gene-specific primers; analyze using comparative CT method (2–ΔΔCT). | Reagents: Primers (e.g., for BAX, BCL-2, p53), SYBR Green mix. Measurement: Fold-change in mRNA expression. | | Protein Expression (Western Blot) [2] | Prepare whole cell lysates; separate proteins by SDS-PAGE; transfer to membrane; block; incubate with primary then HRP-conjugated secondary antibodies; detect via chemiluminescence. | Reagents: Primary antibodies (e.g., vs BAX, Bcl-2, cleaved Caspase-3), HRP-secondary. Measurement: Protein band intensity relative to control (e.g., Actin). |

How to Proceed with Your Research on this compound

Since specific data on this compound is not available in the current search results, you can use the framework above as a guide for your own experimental work.

  • Generate Your Data: Conduct the experiments outlined in the protocols using this compound on your chosen cancer cell lines.
  • Populate the Tables: Once you have results, you can summarize your quantitative findings in tables. For example, you could create a table for IC50 values across different cell lines or a table showing the fold-change in key apoptotic genes after treatment with this compound.
  • Refine the Pathways: Based on your experimental results (e.g., which genes or proteins are affected), you can modify the provided pathway diagrams to accurately reflect the specific mechanism of action for this compound.

References

Safety Data and Handling Protocol for 2-Pentyne

Author: Smolecule Technical Support Team. Date: February 2026

The following Application Note outlines the safe handling and storage procedures for 2-Pentyne, based on its Safety Data Sheet (SDS) [1]. This serves as a proxy for understanding the hazards of pent-2-ynal.

Hazard Identification

2-Pentyne is a highly hazardous substance requiring strict controls. The key risks are [1]:

  • Flammability: Highly flammable liquid and vapour.
  • Health Effects: May be fatal if swallowed and enters airways, causes skin and serious eye irritation, and may cause respiratory irritation.
  • Handling Precautions: Keep away from heat and ignition sources, keep container tightly closed, and use ground/bonded equipment to prevent static discharge.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Wear flame-retardant, antistatic protective clothing, protective gloves, and eye/face protection (safety glasses and face shield) [1].
  • Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation [1].
  • General Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapour or mist. Take measures to prevent the buildup of electrostatic charge [1].
Safe Storage Conditions
  • Storage Conditions: Store in a cool, well-ventilated place in a tightly closed container. Containers must be kept upright to prevent leakage [1].
  • Incompatibilities: Store away from strong oxidizing agents [1].
First Aid Measures
  • Inhalation: Move person to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention [1].
  • Skin Contact: Wash thoroughly with soap and water. Consult a physician [1].
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if possible. Continue rinsing and get medical attention [1].
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor [1].
Physical & Chemical Properties

The table below summarizes key physicochemical properties of 2-Pentyne [1]:

Property Value Condition
Appearance Light yellow clear liquid -
Boiling Point 56 - 57 °C -
Flash Point -31 °C Closed cup
Vapour Pressure 524 hPa at 37.7 °C
Relative Density 0.71 g/cm³ at 25 °C
Flammable Limits 1.2 - 8.8 % (V) -
Accidental Release and Spill Response

The following workflow outlines the key steps for spill response [1]:

Start Spill of 2-Pentyne Occurs P1 Personal Precautions • Use PPE • Eliminate ignition sources • Ensure adequate ventilation Start->P1 P2 Environmental Precautions • Prevent entry into drains • Contain spillage P1->P2 P3 Containment & Cleanup • Collect with non-combustible absorbent material (e.g., sand) • Place in container for disposal P2->P3 P4 Disposal • Dispose according to local/national regulations P3->P4

Important Disclaimer on Data Substitution

Please be aware that the chemical and physical properties, as well as the exact toxicity profile, may differ between 2-Pentyne and This compound. The protocols above are based on the best available analog and provide a robust framework for handling hazardous alkynes. However, they should be implemented with caution.

Recommendations for Further Research

To obtain more precise information, I suggest you:

  • Contact Suppliers Directly: Reach out to chemical suppliers like J & K Scientific Ltd. or Chemsky (shanghai) International Co.,Ltd., who list this compound derivatives, as they may have updated SDSs [2].
  • Perform a Targeted Search: Use the specific CAS number 55136-52-2 for this compound in a dedicated chemical database search [3].

References

Pent-2-ynal solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility Data

Pent-2-ynal is a valuable intermediate in organic synthesis. The quantitative data below is compiled from chemical databases and supplier information [1] [2].

Table 1: Physical and Thermodynamic Properties of this compound

Property Value Unit Source
Molecular Formula C7H10O [2]
Molecular Weight 110.15 g/mol [2]
Melting Point 66.5 °C [2]
Boiling Point 132 °C [2]
Density 0.882 ± 0.06 g/cm³ [2]
Gibbs Free Energy of Formation (ΔfG°) 114.18 kJ/mol [1]
Enthalpy of Formation (ΔfH°gas) -9.84 kJ/mol [1]

Table 2: Solubility Profile in Organic Solvents this compound is sparingly to slightly soluble in several common organic solvents [2].

Solvent Solubility Qualitative Description
Chloroform Sparingly Soluble Suitable for extraction and reaction medium
Ethyl Acetate Slightly Soluble Useful for chromatographic purification
Methanol Slightly Soluble Limited utility for reactions and purification

Experimental Protocols

Protocol 1: Determining Relative Solubility

This method helps rank solvents for optimal reaction or purification conditions.

  • Preparation: In a fume hood, place 10 mg of this compound into three separate 1-dram vials.
  • Solvent Addition: Add 1 mL of the following HPLC-grade solvents to the respective vials: Chloroform, Ethyl Acetate, and Methanol.
  • Mixing: Cap the vials and vortex for 30 seconds. Allow them to stand at room temperature for 5 minutes.
  • Visual Inspection: Observe and record the dissolution. A clear, homogeneous solution indicates solubility, while cloudiness or undissolved solid indicates partial solubility.
  • Ranking: Rank the solvents based on the clarity of the final solution.
Protocol 2: Handling and Storage Guidelines

Proper handling is required due to the compound's light sensitivity and aldehyde reactivity [2].

  • Storage: Store this compound in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below.
  • Weighing: Always handle the compound in a certified fume hood. Pre-cool the weighing balance and utensils to minimize volatility during transfer.
  • Stability Monitoring: Conduct regular quality control checks using TLC or HPLC to detect decomposition. A single spot on TLC or a single major peak in HPLC indicates stability.

Experimental Workflow and Synthesis Context

The following flowchart outlines a typical experimental workflow for using this compound in a research setting, incorporating its known properties and handling requirements.

This compound Experimental Workflow start Start Experiment retrieve Retrieve from -20°C Storage start->retrieve weigh Weigh in Fume Hood retrieve->weigh solvent Dissolve in Solvent weigh->solvent decision Solution Clear? solvent->decision decision->solvent No Try alternative solvent react Proceed with Reaction (e.g., Synthesis) decision->react Yes monitor Monitor Reaction (TLC/HPLC) react->monitor purify Purify Product monitor->purify end Analysis & Storage purify->end

Diagram 1: A logical workflow for experimental procedures involving this compound.

Application Notes for Drug Development

This compound is documented as a chemical intermediate in the synthesis of more complex molecules. Specifically, it is used in the synthesis of Terbinafine derivatives and is listed as Terbutaline Impurity 42 [2]. This highlights its relevance in pharmaceutical development, particularly in the context of impurity identification and characterization, which is a critical aspect of drug safety and regulatory compliance.

Critical Experimental Considerations

  • Solvent Selection for Synthesis: The compound's low solubility in methanol suggests it is a poor choice for reactions. Chloroform, with its "sparingly soluble" rating, is likely a more suitable solvent medium for reactions involving this compound [2].
  • Light Sensitivity: The compound is light-sensitive [2]. All experimental steps, from weighing to reaction and purification, must be performed using amber glassware or under subdued lighting to prevent photodegradation.
  • Data Limitations: The available solubility data is qualitative. For precise quantitative work (e.g., determining exact concentration for kinetic studies), you will need to establish calibration curves for your specific analytical methods.

References

Comprehensive Application Notes and Protocols for Purification and Analysis of Pent-2-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pent-2-ynal

Chemical Properties and Characteristics

This compound (CAS Registry Number: 55136-52-2) is an alkynealdehyde with the molecular formula C₅H₆O and a molecular weight of 82.1005 g/mol [1]. This compound features both a terminal aldehyde group and an unsaturated triple bond between the second and third carbon atoms, creating a highly reactive molecule that requires specialized handling and purification approaches. The IUPAC name for this compound is this compound, and it is also referred to as 2-pentynal in some literature [2] [1].

The presence of both electrophilic (aldehyde) and nucleophilic (alkyne) functionalities in this compound makes it a valuable synthetic intermediate in organic synthesis, particularly in the production of pharmaceuticals, fine chemicals, and natural product analogs. However, these same reactive characteristics present significant challenges during purification, as the compound may undergo decomposition, polymerization, or isomerization if inappropriate conditions are applied. The compound's structure dictates specific considerations for its purification, particularly regarding temperature stability, sensitivity to oxygen and moisture, and compatibility with various stationary phases in chromatographic separations.

Applications in Research and Drug Development

This compound serves as a key building block in synthetic organic chemistry, particularly in pharmaceutical research and development. Its reactive aldehyde group allows for nucleophilic additions and condensations, while the triple bond can participate in cycloadditions, metal-catalyzed couplings, and other transformations relevant to drug discovery. The compound's versatility enables the construction of more complex molecular architectures found in biologically active compounds, including retinol derivatives and carotenoid synthesis [3].

In photochemical applications, this compound derivatives have been investigated for their isomerization behavior, as demonstrated in patent literature covering the photochemical isomerization of pent-2-en-4-yn-1-ol compounds [3]. These transformations are significant for the synthesis of vitamin A and related compounds, highlighting the importance of this compound in synthetic pathways toward biologically relevant molecules. The purification protocols outlined in this document are therefore essential for ensuring the availability of high-quality starting materials for these sophisticated synthetic applications.

Theoretical Background and Purification Principles

Separation Science Fundamentals

The purification of reactive compounds like this compound relies on understanding several fundamental chromatographic principles that govern separation efficiency. Gas chromatography (GC) operates on the principle of separating compounds based on their differential partitioning between a mobile gas phase and a stationary phase coated on a column [4]. Compounds that can be vaporized without decomposition, such as this compound, are carried by an inert gas (helium, hydrogen, or nitrogen) through a temperature-controlled column, where separation occurs based on volatility and interaction with the stationary phase.

High-performance liquid chromatography (HPLC) separates compounds based on their affinity for a stationary phase and a liquid mobile phase under high pressure [5] [6]. For this compound, reversed-phase HPLC (RP-HPLC) is particularly relevant, where the stationary phase is nonpolar (typically C18-modified silica) and the mobile phase is a polar solvent mixture. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with more hydrophobic compounds exhibiting longer retention times. The presence of both polar (aldehyde) and nonpolar (hydrocarbon chain) regions in this compound makes it amenable to this separation mode.

Solid-phase extraction (SPE) utilizes similar principles to HPLC but is designed for extractive purification rather than analytical separation [7]. SPE can be performed in normal-phase, reversed-phase, or ion-exchange modes, depending on the stationary phase chemistry. For this compound, reversed-phase SPE with hydrocarbon-functionalized silica provides an effective method for removing impurities based on polarity differences.

Compound-Specific Considerations

The purification of this compound presents specific challenges that must be addressed in method development. The aldehyde functionality is susceptible to oxidation, forming the corresponding carboxylic acid, while the alkyne moiety may participate in unwanted reactions under acidic or basic conditions. These reactive characteristics necessitate careful control of pH, temperature, and exposure to oxygen during purification processes.

The relatively low molecular weight and moderate polarity of this compound make it volatile enough for GC analysis yet retainable in reversed-phase HPLC, providing multiple options for analytical characterization and purification. However, the compound's reactivity may lead to decomposition at elevated temperatures in GC systems or unwanted interactions with active sites in chromatographic systems. These factors must be considered when selecting and optimizing purification methods to ensure high recovery of pure compound without degradation.

Chromatographic Purification Methods

Gas Chromatography (GC) Purification
3.1.1 Principles and Instrumentation

Gas chromatography represents one of the most effective methods for purifying volatile compounds like this compound. GC separation occurs when a vaporized sample is carried by an inert carrier gas through a column containing a stationary phase, where components separate based on their differing affinities for the stationary phase [4]. The fundamental components of a GC system include:

  • Injector: Where the sample is introduced and vaporized. Split/splitless (S/SL) injectors are commonly used, with splitless mode preferred for trace analysis and split mode for concentrated samples (>0.1%) [4].
  • Column: The heart of the separation, typically a fused silica capillary with dimensions of 5-60 meters in length and 100-320 μm inner diameter [4]. The column is housed in a temperature-programmable oven.
  • Detector: Flame ionization detectors (FID) are preferred for hydrocarbon-containing compounds like this compound due to their high sensitivity (picogram range) and wide linear dynamic range [4].

For this compound purification, preparative GC can be employed, using larger diameter columns and specialized collection devices to isolate purified compound fractions. The high efficiency of capillary GC columns provides exceptional resolution of this compound from potential impurities, including isomers, decomposition products, and synthetic byproducts.

3.1.2 Detailed GC Protocol for this compound

Materials and Equipment:

  • Gas chromatograph equipped with FID detector
  • Capillary GC column (e.g., 30 m × 0.32 mm ID, 0.25 μm film thickness, mid-polarity stationary phase)
  • Helium carrier gas (high purity grade)
  • Microsyringe (10 μL)
  • Sample collection device or cooled trap system
  • Anhydrous ethyl acetate or hexane for sample preparation

Procedure:

  • Sample Preparation: Dissolve crude this compound in anhydrous ethyl acetate or hexane to a concentration of approximately 10-50 mg/mL. Filter through a 0.45 μm PTFE filter to remove particulate matter.

  • GC Conditions Optimization:

    • Injector temperature: 220°C (below decomposition temperature but sufficient for vaporization)
    • Detector temperature: 250°C
    • Carrier gas flow rate: 1.0 mL/min helium
    • Oven temperature program: Initial 50°C (hold 2 min), ramp to 180°C at 10°C/min, final hold 5 min
    • Injection volume: 1-2 μL in split mode (split ratio 10:1 to 50:1 depending on concentration)
    • Detection: FID at 250°C with H₂/air flow rates optimized for maximum response
  • Method Development:

    • For better resolution, optimize temperature ramp rate (5-15°C/min)
    • Adjust initial temperature to focus the this compound peak
    • Test isothermal conditions near 120-140°C if volatility allows
  • Preparative Collection:

    • After analytical method development, transfer method to preparative GC system
    • Use wider bore column (0.53 mm ID) for higher capacity
    • Install heated transfer line to collection device
    • Employ cooled collection traps (e.g., -10 to 0°C) to condense purified this compound
    • Make multiple injections to accumulate required quantity
  • Recovery:

    • Rinse collection device with chilled anhydrous solvent
    • Concentrate under inert atmosphere (nitrogen stream) at reduced temperature (<30°C)
    • Transfer to sealed container for storage

Troubleshooting:

  • If decomposition is observed (peak tailing, additional peaks), reduce injector temperature or use on-column injection
  • If resolution is inadequate, adjust temperature program or consider different stationary phase
  • If recovery is low, optimize collection temperature and transfer line conditions
High-Performance Liquid Chromatography (HPLC)
3.2.1 HPLC Modes and Stationary Phases

High-performance liquid chromatography provides an excellent alternative for this compound purification, particularly when thermal instability concerns preclude the use of GC. The most common HPLC mode for compounds like this compound is reversed-phase (RP-HPLC), which utilizes a nonpolar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (water/acetonitrile or water/methanol mixtures) [5] [6]. The separation mechanism involves hydrophobic interactions between the analyte and the stationary phase, with retention proportional to the compound's hydrophobicity.

For this compound, which contains both hydrophobic (alkyne chain) and hydrophilic (aldehyde) regions, RP-HPLC provides a balanced separation that can resolve the compound from both nonpolar and polar impurities. The aldehyde group may also participate in hydrogen bonding with residual silanol groups on the silica surface, potentially causing peak tailing if not properly mitigated through mobile phase modification.

Other HPLC modes that may be applicable to this compound purification include:

  • Normal-phase HPLC: Employing a polar stationary phase (unmodified silica or cyano-modified) with nonpolar mobile phases (hexane/ethyl acetate mixtures). This mode separates based on analyte polarity, with more polar compounds retained longer.
  • Hydrophilic interaction chromatography (HILIC): A variant of normal-phase chromatography useful for polar compounds, using aqueous-organic mobile phases with a water layer on the polar stationary surface.
3.2.2 Detailed HPLC Protocol for this compound

Materials and Equipment:

  • HPLC system with binary or quaternary pump, autosampler, and UV-Vis or DAD detector
  • Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase solvents: HPLC-grade water, acetonitrile, and methanol
  • Modifiers: Trifluoroacetic acid (TFA) or formic acid
  • Sample filters (0.45 μm, PTFE)

Procedure:

  • Sample Preparation:

    • Dissolve crude this compound in the starting mobile phase composition or a slightly less elutropic solvent
    • Typical concentration: 5-20 mg/mL
    • Filter through 0.45 μm PTFE filter to remove particulates
  • Method Development and Scouting:

    • Begin with a scouting gradient from 5% to 95% organic phase over 20-30 minutes
    • Test different organic modifiers (acetonitrile vs. methanol)
    • Evaluate effect of pH modifiers (0.1% TFA for low pH vs. ammonium acetate for neutral pH)
    • Monitor detection at 220-240 nm for optimal sensitivity
  • Optimized HPLC Conditions:

    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile phase A: Water with 0.1% trifluoroacetic acid
    • Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid
    • Gradient: 20% B to 80% B over 25 minutes
    • Flow rate: 1.0 mL/min
    • Column temperature: 25°C
    • Detection: UV at 230 nm
    • Injection volume: 10-50 μL
  • Preparative Scale-up:

    • Transfer method to preparative column (e.g., 250 × 21.2 mm, 10 μm C18)
    • Adjust flow rate proportionally to cross-sectional area
    • Increase injection volume while monitoring resolution
    • Collect this compound peaks based on UV trigger or timed collection
  • Post-run Processing:

    • Combine fractions containing pure this compound
    • Remove acetonitrile by rotary evaporation at reduced pressure and temperature <30°C
    • Extract this compound with ethyl acetate if necessary to remove TFA
    • Dry over anhydrous sodium sulfate and concentrate

Troubleshooting:

  • If peak tailing occurs, increase acid concentration or try a different column chemistry
  • If retention is too weak, decrease organic modifier in initial mobile phase
  • If resolution is inadequate, consider shallower gradient or isocratic elution
  • If recovery is low, evaluate alternative collection solvents or minimize evaporation steps
Solid-Phase Extraction (SPE)
3.3.1 SPE Principles and Sorbent Selection

Solid-phase extraction provides a rapid, efficient method for both purification and concentration of this compound from complex mixtures. SPE operates on the same chromatographic principles as HPLC but is typically configured for batch processing rather than continuous chromatography [7]. The process involves four basic steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the compound of interest.

For this compound purification, several SPE sorbent chemistries may be employed:

  • Reversed-phase SPE: Utilizing C8 or C18 functionalized silica for separation based on hydrophobicity. This compound has intermediate hydrophobicity, making it well-suited to this approach.
  • Normal-phase SPE: Using polar sorbents like silica, alumina, or Florisil for separation based on polarity. Effective for removing nonpolar impurities from this compound.
  • Ion-exchange SPE: Generally less applicable unless the compound is derivatized to include an ionic group, but could be useful for removing ionic impurities.

The selection of SPE sorbent depends on the specific impurities present in the crude this compound and the desired purification outcome. Reversed-phase SPE is generally preferred for initial purification steps, as it effectively removes both highly polar and highly nonpolar contaminants while providing good recovery of this compound.

3.3.2 Detailed SPE Protocol for this compound

Materials and Equipment:

  • Reversed-phase SPE cartridges (C18, 500 mg/6 mL or larger for preparative work)
  • Vacuum manifold or positive pressure processor
  • Solvents: HPLC-grade water, methanol, acetonitrile, ethyl acetate, hexane
  • Collection tubes
  • Nitrogen evaporation system

Procedure:

  • Sorbent Conditioning:

    • Pass 2-3 column volumes of methanol through the cartridge
    • Follow with 2-3 column volumes of water or aqueous buffer
    • Do not allow the sorbent to dry completely before sample loading
  • Sample Preparation and Loading:

    • Dissolve crude this compound in a weak elution solvent (5-10% organic in water)
    • Load sample onto conditioned SPE cartridge
    • Use vacuum or pressure to maintain flow rate of 1-2 mL/min
  • Wash Step:

    • Pass 2-3 column volumes of weak wash solvent (e.g., 10% methanol in water)
    • Collect wash fractions for analysis if desired
    • Optionally, include intermediate wash with 20-40% organic to elute early impurities
  • Elution of this compound:

    • Elute with 2-3 column volumes of stronger solvent (60-80% organic in water)
    • Collect multiple fractions to monitor elution profile
    • Test fractions by TLC or analytical HPLC to identify pure this compound
  • Final Processing:

    • Combine fractions containing pure this compound
    • Remove organic solvent by rotary evaporation at reduced pressure
    • Further dry under high vacuum if necessary
    • Weigh purified product and calculate recovery

Method Optimization Considerations:

  • Test different organic modifiers (methanol vs. acetonitrile) for elution
  • Evaluate addition of acid modifiers (0.1% formic acid) to suppress silanol interactions
  • Consider stepwise elution versus gradient elution for better impurity separation
  • For difficult separations, employ two-step SPE with different chemistries

Table 1: SPE Sorbent Selection Guide for this compound Purification

Sorbent Type Mechanism Best For Elution Solvents Recovery Expectation
C18 Hydrophobic interactions General purification; removal of polar and nonpolar impurities Acetonitrile, methanol, tetrahydrofuran High (>85%)
C8 Moderate hydrophobic interactions Similar to C18 but slightly less retention Acetonitrile, methanol High (>85%)
Silica Polar interactions (H-bonding, dipole) Removal of nonpolar impurities Ethyl acetate, dichloromethane with methanol Moderate to high (70-90%)
Amino Weak anion exchange + polar Removal of acidic impurities Acidic methanol, ammonium acetate Variable (50-80%)

Compound Handling and Storage

Safety Considerations

This compound requires careful handling due to its reactive functional groups and potential health hazards. The compound should be treated as both an aldehyde (potential irritant and sensitizer) and an alkyne (reactive functionality). Standard safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile or neoprene), safety goggles, and lab coat when handling this compound. Use in a well-ventilated area or fume hood.
  • Storage Conditions: Store under inert atmosphere (nitrogen or argon) at low temperature (-20°C or below) in amber vials to protect from light and oxygen.
  • Stabilization: Consider adding stabilizers such as hydroquinone (0.1%) if polymerization is observed during storage.
  • Spill Management: Have appropriate absorbents and decontamination solutions available. Aldehyde-specific neutralizing agents may be required for large spills.
Stability and Compatibility

The shelf life of purified this compound depends significantly on storage conditions. Under optimal conditions (anhydrous, oxygen-free, -20°C, dark), the compound should remain stable for several months. Regular monitoring by GC or HPLC is recommended to detect decomposition.

This compound is compatible with most common organic solvents, including hexane, ethyl acetate, dichloromethane, and acetonitrile. However, it may react with primary amines, strong acids or bases, and oxidizing agents. The compound is particularly sensitive to acid-catalyzed hydration of the alkyne and aldol condensation reactions, which can be minimized by maintaining neutral pH and avoiding protic solvents when possible.

Table 2: Stability of this compound Under Various Conditions

Condition Stability Recommended Maximum Exposure Major Decomposition Pathways
Aqueous acidic (pH <4) Low (hours) Minimal Hydration, polymerization
Aqueous basic (pH >8) Low (hours) Minimal Aldol condensation, isomerization
Neutral organic solvent High (months) N/A Oxidation (slow)
Elevated temperature (>50°C) Moderate (days) Brief periods during purification Polymerization, decomposition
Light exposure Moderate (weeks) Avoid prolonged exposure Photooxidation, radical reactions
Oxygen atmosphere Low (hours-days) Exclude oxygen during storage Oxidation to acid

Analytical Methods for Purity Assessment

Chromatographic Analysis

Verification of this compound purity after purification is essential for quality control. Multiple complementary techniques should be employed to ensure comprehensive characterization:

Gas Chromatography with Flame Ionization Detection (GC-FID):

  • Column: Mid-polarity capillary (e.g., 50% phenyl polysiloxane)
  • Temperature program: 50°C to 250°C at 10°C/min
  • Carrier gas: Helium at 1.0 mL/min
  • Injection: Split mode (20:1) at 220°C
  • Detection: FID at 250°C
  • Purity assessment: Area percent normalization (>98% for high purity)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Column: C18 (150 × 4.6 mm, 3.5 μm)
  • Mobile phase: Water/acetonitrile gradient with 0.1% formic acid
  • Detection: UV at 220-240 nm
  • Purity assessment: Area percent normalization with wavelength verification
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Characteristic aldehyde proton at ~9-10 ppm, acetylenic proton at ~2-3 ppm, and alkyl chain protons between 1-2 ppm. Integration ratios should match expected proton counts.
  • ¹³C NMR: Carbonyl carbon at ~190-200 ppm, acetylenic carbons between 70-90 ppm, and alkyl carbons between 10-40 ppm.

Mass Spectrometry (MS):

  • Electron Impact (EI) MS: Molecular ion at m/z 82, with characteristic fragmentation pattern including loss of CHO (m/z 53) and C₂H₃ (m/z 55).
  • ESI or APCI MS: [M+H]+ ion at m/z 83 in positive mode, potentially with adduct formation.

Fourier Transform Infrared (FTIR) Spectroscopy:

  • Characteristic aldehyde C-H stretch: ~2700-2800 cm⁻¹
  • Carbonyl stretch: ~1700-1740 cm⁻¹
  • Alkyne C≡C stretch: ~2100-2260 cm⁻¹
  • Alkyne ≡C-H stretch: ~3250-3320 cm⁻¹

Experimental Design and Workflow

The purification of this compound follows a logical progression from initial crude material to purified compound, with multiple checkpoints for quality assessment. The following workflow diagram illustrates the recommended approach:

pent2ynal_purification cluster_methods Purification Methods Start Start with Crude this compound InitialAnalysis Initial Purity Assessment (TLC, GC, HPLC) Start->InitialAnalysis MethodSelection Purification Method Selection InitialAnalysis->MethodSelection GC Gas Chromatography MethodSelection->GC HPLC HPLC Purification MethodSelection->HPLC SPE Solid-Phase Extraction MethodSelection->SPE Distillation Fractional Distillation MethodSelection->Distillation QualityCheck Purity Assessment (GC, HPLC, NMR) GC->QualityCheck GC Fractions HPLC->QualityCheck HPLC Fractions SPE->QualityCheck SPE Eluates Distillation->QualityCheck Distillation Fractions Acceptable Purity >98%? QualityCheck->Acceptable FinalProduct Pure this compound Acceptable->FinalProduct Yes AdditionalPurification Additional Purification (Alternative Method) Acceptable->AdditionalPurification No Storage Proper Storage (-20°C, Inert Atmosphere, Dark) FinalProduct->Storage AdditionalPurification->QualityCheck

Figure 1: this compound Purification Workflow - This diagram illustrates the logical progression for purifying this compound, from initial crude material to final purified product, including key decision points for method selection and quality assessment.

Troubleshooting and Optimization

Common Issues and Solutions

Purification of this compound may encounter specific challenges that require method adjustments:

Decomposition During Purification:

  • Symptoms: Additional peaks in chromatograms, decreased recovery, color changes
  • Solutions: Lower process temperatures, use oxygen-free solvents, include antioxidant stabilizers, reduce exposure to light, minimize acid or base contact

Poor Resolution in Chromatography:

  • Symptoms: Incomplete separation from impurities, overlapping peaks
  • Solutions: Optimize temperature program (GC) or gradient profile (HPLC), change stationary phase, adjust mobile phase composition, consider mixed-mode chromatography

Low Recovery:

  • Symptoms: Significant material loss during purification
  • Solutions: Review collection parameters, minimize transfer steps, use appropriate trapping methods, check for adsorption to surfaces, consider derivatization for better handling
Method Optimization Strategies

Systematic optimization of purification methods enhances both efficiency and yield:

GC Optimization:

  • Temperature programming: Balance analysis time and resolution
  • Carrier gas velocity: Optimize for maximum efficiency (Van Deemter plot)
  • Injection technique: Use cold on-column injection for thermally labile compounds
  • Column selection: Choose stationary phase chemistry based on impurity profile

HPLC Optimization:

  • Scouting gradients: Rapidly identify optimal solvent strength
  • pH screening: Test different pH conditions to improve separation
  • Column chemistry: Evaluate different C18 brands or alternative phases (phenyl, cyano)
  • Temperature effects: Assess separation at different column temperatures

SPE Optimization:

  • Sorbent screening: Test different chemistries for selective retention
  • Elution profiling: Stepwise elution to identify optimal solvent strength
  • Load capacity: Determine maximum sample load without breakthrough
  • Wash optimization: Remove impurities without eluting compound of interest

Table 3: Quantitative Parameters for this compound Purification Methods

Parameter GC HPLC SPE
Typical Recovery 80-95% 85-98% 75-90%
Purity Achievement >99% >98% 90-98%
Sample Capacity 0.1-1 mg/injection 1-100 mg/injection 10-1000 mg/cartridge
Time Requirement 30-60 min/run 20-40 min/run 10-30 min/process
Solvent Consumption Low (mL) Moderate (10-100 mL) Low to moderate (10-100 mL)
Equipment Cost High Moderate to high Low

References

optimizing Pent-2-ynal oxidation reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Modern Framework for Reaction Optimization

The optimization of chemical reactions has shifted from traditional, one-variable-at-a-time approaches to integrated, automated systems. The standard workflow, as detailed in a recent review, is broken down into the following key steps [1]. You can visualize this core process in the diagram below:

f DOE Design of Experiments (DOE) Execution Reaction Execution (HTE Platforms) DOE->Execution Analysis Product Analysis & Data Collection Execution->Analysis Modeling ML Modeling & Prediction of Next Conditions Analysis->Modeling Validation Experimental Validation Modeling->Validation Validation->DOE No Optimal Optimal Conditions Found Validation->Optimal Yes

High-Throughput Experimentation (HTE) Platforms

HTE platforms accelerate optimization by performing and analyzing numerous experiments in parallel. The choice of platform depends on your specific reaction requirements [1].

Platform Type Key Features Best Suited For Example Systems
Commercial Batch Uses microtiter well plates (e.g., 96-well); high precision in liquid handling and stoichiometry control. Optimizing categorical variables (e.g., catalyst, solvent) and continuous variables (e.g., concentration). Chemspeed SWING, Zinsser Analytic, Mettler Toledo [1].
Custom-Built Flexible, can be tailored to specific needs; may have a smaller footprint and lower cost. Specialized reactions requiring unique conditions (e.g., inert atmosphere, pressure sensing) not available in commercial systems. Portable platforms with 3D-printed reactors [1].
Advanced Nanoreactors "Self-stirring" at the molecular level under a magnetic field; enhances mass transfer and efficiency. Reactions where mixing is a critical limiting factor. Paddle-like mesoporous silica nanoreactors with isolated catalytic sites (e.g., Au and Pd) [2].

AI & Machine Learning for Yield Prediction

Machine Learning (ML) models can dramatically reduce the time and resources needed to find optimal conditions by predicting reaction outcomes. The following table compares two advanced approaches:

Model / Strategy Core Principle Reported Performance & Application
log-RRIM Framework Uses a graph transformer to analyze molecules from local atoms to global interactions, focusing on how reagents interact with reaction centers. Outperformed older models, especially for medium/high-yield reactions. A general-purpose tool for yield prediction [3].
Intermediate Knowledge Embedding Enhances model robustness by incorporating data or insights about the reaction mechanism ("intermediate knowledge") into the training process. Achieved R² of 0.71 on an external test set; specifically applied to amide coupling yield prediction [4].

Frequently Asked Questions (FAQs)

Q1: Our reaction yield is low and inconsistent. Where should we start?

Begin by implementing a structured Design of Experiments (DOE) instead of changing one variable at a time. Use an HTE platform to rapidly test a wide but designed matrix of conditions, such as different solvents, catalysts, temperatures, and stoichiometries, to understand variable interactions and identify a promising reaction space [1] [5].

Q2: We have collected a lot of HTE data, but the analysis is overwhelming. What's the next step?
Q3: Can AI help if we are working with a completely new substrate?

Yes, but the strategy matters. For full substrate novelty, models that incorporate deeper chemical knowledge, like the intermediate knowledge-embedded strategy, have shown significantly better performance (R² of 0.89) in predicting yields for unseen substrates compared to models that only learn from reaction conditions [4].

Recommended Troubleshooting Guide

Based on the advanced methodologies outlined above, here is a procedural guide to diagnose and solve issues with your Pent-2-ynal oxidation.

Step 1: Define the Optimization Goal

Clearly state your objective. Is it:

  • Maximizing Yield?
  • Improving Selectivity? (Avoiding over-oxidation or side products)
  • Reducing Cost? (Using a cheaper catalyst or solvent)
  • A combination of the above?
Step 2: Assemble Your Toolkit
  • HTE Platform Access: Secure time on a commercial robotic system or design a simpler, custom setup for your lab.
  • Analytical Integration: Ensure you have a fast and reliable method (e.g., UPLC, GC-MS) to analyze the output of many reactions quickly.
  • Data Management: Prepare a structured digital template (e.g., a spreadsheet or database) to record all reaction parameters and outcomes meticulously.
Step 3: Execute the Workflow
  • Initial DOE: Design an experiment that broadly screens catalysts (e.g., Pd, Au, Mn-based), solvents (polar, non-polar, protic, aprotic), temperatures, and oxidation agents.
  • Run & Analyze: Execute the screen using your HTE platform and analyze the products.
  • Model the Data: Feed the results into an ML model. If you lack in-house expertise, consider collaborating with computational chemists or using available software tools.
  • Validate & Iterate: Let the model suggest 10-20 new promising conditions. Run these experiments, feed the new data back into the model, and repeat the cycle until your optimization goal is met.

References

Chemical Properties and Stability Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physical property data for a closely related compound, 4,4-dimethyl-pent-2-ynal, which can offer insights into the behavior of the Pent-2-ynal family [1].

Property Value / Description
Appearance Clear, pale yellow to yellow oil [1]
Boiling Point 132 °C [1]
Density 0.882 g/cm³ (predicted) [1]
Melting Point 66.5 °C [1]
Stability Light Sensitive [1]
Solubility Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [1]

A key finding is that this compound is light sensitive [1]. Furthermore, one patent indicates that this compound is typically prepared via hydrolysis of a more stable precursor, a 5,5-dialkoxy-1-penten-3-yne compound [2]. This suggests that the pure aldehyde form is reactive and challenging to store.

A Potential Stabilization Strategy

Although not for this compound specifically, research on zirconia nanoparticles provides a proven model for using acetylacetone to improve colloidal stability. Acetylacetone adsorbs onto particle surfaces, forming a protective monolayer that acts as a steric barrier. This prevents the particles from contacting each other, making the dispersion more stable and compression cycles completely reversible [3].

This concept of using a complexing molecule to create a steric barrier could be a valuable avenue for your team to research for stabilizing this compound. The following diagram illustrates this stabilization mechanism.

G Stabilization by Surface Complexation cluster_unstable Unstable State cluster_stable Stable State P1 Particle P2 Particle P1->P2  Irreversible  Aggregation P3 Particle L1 Complexing Molecule (e.g., Acetylacetone) P3->L1 P4 Particle L2 Complexing Molecule (e.g., Acetylacetone) L1->L2  Steric Barrier L2->P4 Unstable Unstable Stable Stable Unstable->Stable  Add Stabilizer

Proposed FAQs and Troubleshooting Guide

Based on the gathered information, here is a framework for your technical support content.

Frequently Asked Questions

  • Q1: What is the primary stability concern with this compound?

    • A: The compound is highly reactive and light-sensitive [1]. Decomposition can occur over time, especially when exposed to light.
  • Q2: Are there more stable precursor forms?

    • A: Yes. Literature suggests that 5,5-dialkoxy-1-penten-3-yne compounds serve as protected precursors that can be hydrolyzed to this compound as needed, which may be a more practical approach for long-term storage [2].

Troubleshooting Guide: Addressing Storage Instability

Problem Possible Cause Recommended Action
Rapid decomposition Exposure to light Store in amber glass bottles or vials, wrapped in aluminum foil. Keep in a dark cabinet [1].
Low purity or yield after storage Thermal degradation Store cold; recommend refrigeration or freezing. Ensure container is tightly sealed to exclude moisture.
Unexpected reactions High reactivity of aldehyde group Consider synthesizing and storing a more stable precursor (e.g., acetal) and hydrolyzing just before use [2].

Recommendations for Experimental Investigation

Given the lack of direct protocols, here are steps you can take:

  • Verify Identity and Purity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to establish a baseline profile for your specific this compound sample, referencing the mass of 100 Da and key fragments like 43 and 85 Da [4].
  • Systematic Stability Studies: Design experiments to test the influence of light, temperature, and atmosphere (air vs. inert gas) on stability. Monitor changes over time using GC-MS or HPLC.
  • Explore Stabilizers: Inspired by the zirconia example [3], you could experimentally test if adding small, complexing molecules like acetylacetone can enhance the stability of this compound in solution.

References

controlling regioselectivity in Pent-2-ynal nucleophilic addition

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data & Regioselectivity

The following table summarizes the core findings from a study on the nucleophilic sulfanylation of 1,5-disubstituted pent-2-en-4-yn-1-ones [1]. The regioselectivity of the addition is primarily determined by the nature of the nucleophile used.

Nucleophile Reaction Site Addition Product Yield Range
Phenylmethanethiol Double Bond (C=C) 1,5-diaryl-3-benzylsulfanylpent-4-yn-1-ones 43–89%
Benzenethiols Triple Bond (C≡C) 1,5-diaryl-5-(4-arylsulfanyl)penta-2,4-dien-1-ones 43–89%

Experimental Protocol [1]:

  • Reaction Conditions: The nucleophilic addition is performed in ethanol as the solvent.
  • Catalyst: The reaction uses triethylamine as a base catalyst.
  • Temperature: The procedure is carried out at a low to moderate temperature range of 0–30°C.
  • Substrate Scope: The study notes that substituents in the aryl rings of the pent-2-en-4-yn-1-one substrates did not affect the reaction direction.

Troubleshooting Guide: Low Yield or Incorrect Product

Here are answers to common questions you might encounter if an experiment does not proceed as expected.

Q: My reaction resulted in a low yield of the desired product. What could be the cause? A: This can often be traced back to issues with reagents or conditions.

  • Nucleophile Purity and Storage: Ensure that your thiol nucleophiles are fresh and have been stored properly to prevent oxidation [2].
  • Temperature Control: The reaction is sensitive to temperature. Verify that the temperature was maintained correctly within the 0–30°C range [1].
  • Catalyst Activity: Check the quality and purity of the triethylamine catalyst, as it can degrade over time or absorb moisture, reducing its effectiveness.

Q: I am getting an unexpected product regiochemistry. How can I troubleshoot this? A: The identity of the nucleophile is the primary factor controlling regioselectivity.

  • Verify Nucleophile Structure: Double-check the nucleophile used in your experiment. The study shows a clear distinction: phenylmethanethiol (benzyl mercaptan) adds to the double bond, while benzenethiol (thiophenol) adds to the triple bond [1]. Using the wrong nucleophile will lead to the wrong product.
  • Review Reaction Setup: Confirm that there was no contamination of nucleophiles in your reagents or glassware.

Visualizing the Regioselectivity Pathways

The diagram below illustrates the two distinct reaction pathways driven by the different nucleophiles.

RegioselectivityPathway start Pent-2-en-4-yn-1-one Substrate branch Nucleophile Type? start->branch nuc1 Phenylmethanethiol (Benzyl Mercaptan) branch->nuc1  Uses nuc2 Benzenethiol (Thiophenol) branch->nuc2  Uses product1 Product: Addition to Double Bond (C=C) nuc1->product1 product2 Product: Addition to Triple Bond (C≡C) nuc2->product2 cond Conditions: Ethanol, Et₃N, 0-30°C cond->start

Key Takeaways for Experimental Design

To effectively control the regioselectivity in your experiments, keep these points in mind:

  • Nucleophile is Key: The choice between phenylmethanethiol and benzenethiol is the primary switch that determines the reaction site on the molecule [1].
  • Robust Conditions: The described conditions (EtOH, Et₃N, 0-30°C) are effective for a range of 1,5-diaryl substituted substrates, providing good to excellent yields.
  • Systematic Troubleshooting: If your reaction fails, a systematic approach—starting with verifying the identity and quality of your nucleophile—is the most efficient path to a solution [2].

References

minimizing side reactions in Pent-2-ynal transformations

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Side Reactions

This table summarizes potential issues, their causes, and preventive strategies for working with Pent-2-ynal.

Problem Possible Causes Prevention Strategies
Unexpected Cyclization Products Steric effects of substituents influencing reaction pathway [1]. Carefully plan substituents; use protective groups to control steric hindrance and steer reaction toward desired cyclization (e.g., 6-endo-trig vs. 5-exo-dig) [1].
Low Product Yield Uncontrolled polymerization or decomposition of the alkyne or aldehyde. Use purified solvents; conduct reactions under inert atmosphere (e.g., nitrogen or argon); avoid excessive heat; employ low-temperature reactions if possible.
Lack of Reaction Low purity of starting materials; deactivation of catalysts. Purify this compound before use (e.g., distillation); ensure catalysts and reagents are fresh and anhydrous.

Example Reaction & Specific Control

A 2024 study provides a concrete example of how to control the reactivity of a compound structurally similar to this compound. Researchers conducted reactions between (E)-pent-2-en-4-yn-1-ones and substituted 1H-imidazole-2-thiols under base-catalyzed conditions [1].

  • The Challenge: The same type of enynone substrate produced two different cyclization products depending on the substituents on the imidazole-2-thiol.
  • The Finding: With a 4-phenyl-substituted imidazole-2-thiol, the reaction proceeded via a 6-endo-trig cyclization to form a 5H-imidazo[2,1-b][1,3]thiazine derivative. However, with a more sterically hindered 4,5-diphenyl-substituted reagent, the pathway switched to a 5-exo-dig cyclization, resulting in a furan ring [1].
  • Key Takeaway: This highlights that steric effects in the transition state are critical for determining the reaction pathway. By carefully selecting and modifying the substituents on your reagents, you can guide the reaction toward the desired product and minimize alternative side reactions [1].

The workflow below summarizes the experimental and analytical process for such investigations.

Start Start: Plan Synthesis Reactants Select Reactants and Substituents (R1, R2) Start->Reactants Control Apply Controlled Conditions: - Base Catalyst - Inert Atmosphere - Purified Solvents Reactants->Control Analysis Analyze Product Control->Analysis Sterics Evaluate Steric Effects in Transition State Analysis->Sterics Pathway Determine Reaction Pathway: 6-endo-trig or 5-exo-dig Sterics->Pathway Result Obtain Heterocyclic Product: Imidazothiazine or Furan Pathway->Result

Key Experimental Protocols for Success

Based on the general principles illustrated by the research:

  • Controlling Reaction Pathway via Sterics:

    • Objective: To synthesize a specific heterocycle (e.g., 5H-imidazo[2,1-b][1,3]thiazine) from a pent-en-yn-one system and a nitrogen/sulfur nucleophile.
    • Methodology: React the pent-2-en-4-yn-1-one derivative with the heterocyclic thiol (e.g., 4-phenyl-1H-imidazole-2-thiol) in the presence of a base catalyst [1].
    • Critical Parameters: The steric profile of the reactants is crucial. Using a 4-phenyl-imidazole-2-thiol favors a 6-endo-trig cyclization. A bulkier group, like 4,5-diphenyl-, can shift the pathway to a 5-exo-dig cyclization, forming a different product [1]. Always monitor the reaction using TLC or LC-MS.
  • General Handling of this compound:

    • Purification: this compound should be purified immediately before use, typically by distillation, to remove any acids or impurities that could catalyze polymerization.
    • Atmosphere: Conduct all reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
    • Solvents: Use anhydrous solvents to avoid hydrolysis or unwanted side reactions with water.
    • Temperature: Avoid prolonged exposure to high temperatures. If necessary, add the aldehyde slowly to the reaction mixture while maintaining controlled low temperature.

References

safe handling of Pent-2-ynal pungent odor

Author: Smolecule Technical Support Team. Date: February 2026

Pent-2-ynal: Hazard Overview

This compound is an α,β-unsaturated aldehyde, a class of chemicals known for high reactivity and toxicity [1]. Its strong, pungent odor is a primary indicator of exposure.

Property Description
Primary Hazard Pungent, lachrymatory (tear-inducing) vapor; high chemical reactivity [1].
Chemical Reactivity Reacts with biological nucleophiles (e.g., glutathione, amino acids in proteins, guanine in DNA) [1].
Toxicological Concerns Can disrupt cellular functions, cause oxidative stress, and damage proteins/DNA [1].

Frequently Asked Questions & Troubleshooting

Q1: The pungent smell of this compound is overwhelming in our lab. What immediate actions should we take?

  • Immediate Actions: Evacuate the area immediately. Notify lab mates. Allow the ventilation system to clear the air before re-entering. Do not attempt to handle the spill without proper Personal Protective Equipment (PPE).
  • Troubleshooting: This indicates a failure in engineering controls or work practices. Check that the fume hood is functioning correctly (face velocity should be adequate, sash is at the proper operating height). Ascertain that the chemical container is securely sealed when not in use and that all work is conducted within the fume hood's containment zone.

Q2: What is the minimum PPE required for handling this compound?

  • Essential PPE: Wear appropriate nitrile or neoprene gloves, a lab coat, and safety goggles. In many cases, particularly for larger volumes or potential splash hazards, a face shield should be worn over the goggles.
  • Advanced Protection: If the procedure generates significant vapor or aerosols, using the procedure inside a certified fume hood is non-negotiable.

Q3: What should I do if I accidentally spill this compound?

  • Alert & Evacuate: Immediately alert everyone in the room and evacuate the area.
  • Secure the Area: Restrict access to the spill zone.
  • Assess & Plan: Only trained personnel with proper PPE (including respirator if vapors are present) should perform cleanup.
  • Contain & Absorb: Use an appropriate absorbent material that is compatible with aldehydes (check Safety Data Sheet).
  • Dispose: Collect the contaminated absorbent and waste in a sealed, labeled hazardous waste container.

Safe Handling Protocol for this compound

Principle: Always use Passive Containment (e.g., sealed vials inside a secondary tray) within Active Engineering Controls (a certified fume hood).

Procedure:

  • Preparation: Before starting, inspect your PPE and ensure the fume hood is operational. Have all necessary equipment and waste containers ready inside the hood. Pre-weigh if possible to minimize handling time.
  • Execution: Perform all manipulations, including opening containers, transferring liquids, and running reactions, within the certified fume hood. Keep the sash between you and the apparatus at all times.
  • Clean-up: Immediately seal all containers after use. Decontaminate any tools and surfaces that may have contacted the chemical. Dispose of all waste according to your institution's hazardous waste regulations for toxic aldehydes.

Emergency Response Guide

Scenario Immediate Response Follow-up Action
Inhalation Move to fresh air immediately. Seek medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram visualizes the core workflow for safely conducting an experiment with this compound, emphasizing the critical control points.

start Start Experiment prep Preparation Phase start->prep check_hood Certify Fume Hood prep->check_hood check_ppe Don Appropriate PPE prep->check_ppe prep_materials Prepare Materials in Hood prep->prep_materials exec Execution Phase prep_materials->exec perform_work Perform all manipulations inside Fume Hood exec->perform_work end End Experiment perform_work->end cleanup Clean-up & Waste Disposal end->cleanup Seal Containers

Workflow for handling this compound safely in the lab

First Aid and Health Monitoring

Adhere to your institution's specific protocols, which should align with the following general principles:

  • Health Monitoring: Researchers handling this chemical regularly should inform their occupational health provider. Be aware of symptoms like headache, nausea, or eye irritation, which may indicate overexposure.
  • First Aid Kits: Ensure that lab first aid kits are stocked and accessible. Know the location of the emergency eye wash station and safety shower and ensure they are unobstructed.

References

Purification challenges with Pent-2-ynal isomers

Author: Smolecule Technical Support Team. Date: February 2026

Pent-2-ynal: Core Properties & Identifiers

This table summarizes the fundamental identifying information and calculated physical properties for this compound.

Property Type Information
Chemical Name This compound [1]
Synonyms 2-Pentynal [1]
CAS Registry Number 55136-52-2 [1]
Molecular Formula C5H6O [2] [1]
IUPAC Standard InChIKey VLTOSDJJTWPWLS-UHFFFAOYSA-N [1]
Molecular Weight 82.1005 g/mol [1]
Standard Enthalpy of Formation (ΔfH°gas) 40.19 kJ/mol (Joback Calculated) [3]
Boiling Point (Tboil) 371.46 K (98.31 °C / 208.96 °F) (Joback Calculated) [3]

This compound: Temperature-Dependent Properties

This table provides calculated thermodynamic data that can be critical for process design, including purification operations like distillation.

Property Value Unit Temperature (K) Source
Ideal Gas Heat Capacity (Cp,gas) 120.77 J/mol×K 371.46 Joback Calculated [3]
Ideal Gas Heat Capacity (Cp,gas) 139.85 J/mol×K 471.17 Joback Calculated [3]
Ideal Gas Heat Capacity (Cp,gas) 156.68 J/mol×K 570.89 Joback Calculated [3]
Enthalpy of Vaporization (ΔvapH°) 35.60 kJ/mol - Joback Calculated [3]
Critical Temperature (Tc) 570.89 K - Joback Calculated [3]
Critical Pressure (Pc) 4665.71 kPa - Joback Calculated [3]
Critical Volume (Vc) 0.294 m³/kmol - Joback Calculated [3]

General Guidance for Purification & Isomer Challenges

The search results do not contain specific experimental protocols for purifying this compound or resolving its isomers. However, some general principles and related methodologies can be inferred:

  • Separation Techniques: Standard techniques like fractional distillation and chromatography are commonly employed for purifying organic compounds and isolating isomers [4]. The provided vapor pressure data for this compound is essential for planning a distillation process [3].
  • Isomerization Context: A related patent discusses the photochemical isomerization of pent-2-en-4-yn-1-ol, highlighting that compounds with double and triple bonds can be sensitive to conditions like light and can exist in isomeric forms (E/Z) [5]. This underscores the importance of controlling the reaction and purification environment.

Suggested Troubleshooting Steps

Given the lack of specific data, here is a logical approach to troubleshoot purification challenges:

Start Purification Challenge with this compound Isomers Analysis Analyze Reaction Mixture (GC-MS, TLC) Start->Analysis Param1 Optimize Physical Separation • Review boiling points (distillation) • Review polarity (chromatography) Analysis->Param1 Param2 Control Reaction Conditions • Temperature • Catalyst/system purity Analysis->Param2 Param3 Prevent Isomerization/Degradation • Light (use amber glass) • Temperature control • Inert atmosphere Analysis->Param3

  • Analyze the Mixture: Use analytical techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to identify the number and relative amounts of isomers or impurities present [5].
  • Optimize Physical Separation:
    • Distillation: Use the calculated boiling point data as an initial guide. Fine-tune the distillation parameters (temperature, pressure) based on your experimental results [3].
    • Chromatography: Explore different stationary and mobile phases for column chromatography to achieve separation based on the slight polarity differences between isomers.
  • Review Reaction Conditions: Ensure the synthesis pathway is selective for the desired isomer. Trace catalysts or impurities can promote unwanted isomerization [6].
  • Prevent In-Situ Isomerization: Protect the compound from light and heat during purification, as these can catalyze isomerization, a phenomenon noted in related alkynal systems [5].

References

Troubleshooting Guide: Temperature Control in Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions related to temperature control when working with reactive intermediates like Pent-2-ynal.

Problem Possible Cause Solution
Low Product Yield Reaction under kinetic control; more stable product not formed. Increase reaction temperature and time to reach equilibrium. [1]
Unwanted Side Products Reaction temperature is too high, leading to decomposition. Optimize temperature; consider using a high-boiling solvent for a wider temperature range. [2]
Inconsistent Results Between Runs Poor temperature control in the reaction vessel. Use a calibrated temperature control system with a circulation and heat exchange unit to ensure uniformity. [3]
Difficulty Controlling Exothermic Reactions Inefficient heat transfer due to inadequate stirring or cooling. For large-scale or viscous mixtures, use mechanical stirring (not magnetic) for better heat distribution. [2]
Volatile Reactant Loss Reaction temperature approaches or exceeds the boiling point of this compound. Consult the vapor pressure data for this compound (see table below) to set a safe upper temperature limit, especially at reduced pressure. [4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling a reaction with temperature? The outcome of a reaction can be directed by either kinetic control or thermodynamic control. Kinetic control, achieved at lower temperatures and shorter reaction times, favors the product that forms fastest. Thermodynamic control, achieved at higher temperatures and longer reaction times, allows the reaction to reach equilibrium and favors the most thermodynamically stable product. For this compound, which is likely a reactive intermediate, guiding the reaction towards the thermodynamic product is often key to high yields of a single product [1].

Q2: I need to plan a reaction with this compound. What are its key temperature-related physical properties? While specific reaction data is lacking, the calculated physical properties of this compound can inform your experimental setup, particularly in determining a safe operating temperature range [4].

  • Boiling Point: 371.46 K (approx. 98.3 °C) [4]
  • Heat Capacity (Cp,gas): Ranges from 120.77 to 156.68 J/mol×K between 371.46 K and 570.89 K [4]
  • Vapor Pressure: The following table shows how the vapor pressure of this compound increases with temperature. This is critical for avoiding evaporation or working under reflux [4].
Temperature (°C) Temperature (K) Vapor Pressure (kPa)
28.97 302.12 1.33
42.79 315.94 2.94
56.61 329.76 6.01
70.43 343.58 11.46
84.25 357.40 20.62
98.07 371.23 35.26
111.89 385.05 57.65
125.71 398.87 90.64
139.53 412.69 137.64
153.35 426.51 202.67

Q3: My synthesis involves a highly exothermic step. What equipment can help with precise temperature control? For reactions sensitive to temperature fluctuations, consider a specialized high and low temperature control system. These systems feature a precision control unit, heating/cooling components, and a circulation system to ensure uniform temperature throughout the reaction vessel, which is crucial for reproducibility and safety [3].

Q4: Are there modern techniques that simplify temperature control for complex reactions? Yes, novel methods like continuous flow systems (e.g., extruder-grinders or flow reactors) offer superior temperature control. These systems provide rapid and efficient heat transfer, allowing reactions to be completed in minutes under solvent-free conditions with excellent yields. This approach is a significant advancement over traditional batch processing [5].

Workflow for Temperature Optimization

The following diagram outlines a logical approach to determining the optimal temperature for a reaction involving this compound.

Start Start: Define Target Product A Screen Initial Conditions (Low Temp, Short Time) Start->A B Analyze Product Distribution A->B C Is the major product the desired one? B->C D Kinetic Control Achieved Product is fastest-forming C->D Yes F Apply Thermodynamic Control Strategies C->F No E Scale-up with strict temperature control D->E G Increase Temperature & Reaction Time F->G H Re-analyze Product Distribution G->H I Does distribution now favor desired product? H->I J Thermodynamic Control Achieved Product is most stable I->J Yes K Explore Catalyst or Alternative Pathway I->K No

References

GC-MS analysis of Pent-2-ynal identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Pent-2-ynal

The table below summarizes the key physical and chemical properties of this compound, which are fundamental for developing an analytical method [1] [2].

Property Value
CAS Number 55136-52-2
Common Name This compound
Molecular Formula C5H6O
Molecular Weight 82.10 g/mol
Density 0.895 g/cm³
Boiling Point 129.3 °C at 760 mmHg
Flash Point 38.9 °C

Generalized GC-MS Workflow for Volatile Organic Compound Analysis

The following diagram illustrates a standard GC-MS workflow suitable for analyzing volatile organic compounds like this compound. You can use this as a template for method development.

Start Sample Preparation (Dissolution in suitable solvent) A GC Separation Start->A B MS Ionization (Typically 70 eV Electron Ionization) A->B C Mass Analysis (e.g., Quadrupole, Ion Trap) B->C D Data Detection C->D E Spectral Library Matching (e.g., NIST, Wiley) D->E End Compound Identification E->End

The general workflow for a GC-MS analysis involves several key stages [3] [4]:

  • Sample Preparation: The sample must be in a form suitable for injection. For a compound like this compound, this would likely involve dissolution in a volatile organic solvent like n-hexane [5].
  • GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Compounds are separated based on their interactions with the column's stationary phase and their boiling points [3] [6].
  • MS Ionization & Analysis: As separated compounds elute, they are ionized and fragmented. The most common method is electron ionization (EI) at 70 eV, which allows the resulting mass spectra to be compared against standard reference libraries [3] [5].
  • Detection & Identification: The mass spectrometer detects the ionized fragments, generating a mass spectrum that serves as a molecular fingerprint. This spectrum is compared against commercial libraries (e.g., NIST, Wiley) for identification [3] [5].

Method Development Considerations for this compound

Based on its properties and standard practices, here are key parameters to consider when developing a GC-MS method for this compound:

  • Sample Introduction: Given its volatility (Boiling Point: 129.3 °C), a standard split/splitless injection is likely appropriate [3].
  • Column Selection: A common non-polar to mid-polar column, such as a 5% phenyl polysiloxane phase, would be a suitable starting point for separation [3].
  • Mass Spectrometry: Using electron ionization (EI) at 70 eV is critical to generate a fragmentation pattern that can be matched against the NIST or Wiley mass spectral libraries for confirmation [3] [5]. The low molecular weight (82.10 g/mol) suggests its fragments will be in the low mass-to-charge (m/z) range.

References

NMR characterization of Pent-2-ynal structure

Author: Smolecule Technical Support Team. Date: February 2026

NMR Techniques for Structure Elucidation

For a molecule like pent-2-ynal (structure: CH₃-C≡C-CH₂-CHO), you would typically use a combination of one-dimensional and two-dimensional NMR techniques to confirm its structure and assign all signals. The table below summarizes the key techniques and their specific applications for this task [1] [2].

Technique Nuclei Key Application for this compound
¹H NMR ¹H Identify all proton environments (CH₃, -CH₂-, -CHO); integration provides proton ratios [1].
¹³C NMR ¹³C Identify all carbon environments (alkyne carbons, carbonyl carbon, aliphatic carbons) [1].
DEPT-135 ¹³C Distinguish CH₃/CH (positive signals) from CH₂ (negative signals); quaternary C's (C≡C, C=O) are absent [1].
COSY ¹H-¹H Identify spin systems through scalar (J-) coupling; confirm connectivity, e.g., CH₃ coupled to alkyne H? (No, due to triple bond), -CH₂- coupled to -CHO [2].
HSQC ¹H-¹³C Correlates each proton to its directly bonded carbon atom. Essential for assigning CH₃, -CH₂-, and -CHO groups [2].
HMBC ¹H-¹³C Detects long-range couplings (2-3 bonds); confirm connectivity between fragments, e.g., CH₃ to C≡C, -CH₂- to C≡C and -CHO [2].

Generic Experimental Protocol for NMR Characterization

The following diagram outlines a standard workflow for the comprehensive NMR characterization of an organic compound. You can adapt this general protocol for this compound.

NMR_Workflow start Sample Preparation step1 1D ¹H NMR start->step1 step2 1D ¹³C NMR step1->step2 step3 DEPT-135 Experiment step2->step3 step4 2D HSQC Experiment step3->step4 step5 2D COSY Experiment step4->step5 step6 2D HMBC Experiment step5->step6 end Data Integration & Structure Confirmation step6->end

The corresponding experimental methodology is as follows [1]:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
    • Transfer the solution to a clean, dry 5 mm NMR tube for analysis.
  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard quantitative ¹H NMR spectrum (zg30 pulse program on Bruker spectrometers). Use a relaxation delay (D1) of at least 60 seconds to ensure accurate integration [1].
    • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer experiment time due to the low natural abundance of ¹³C.
    • DEPT-135: Run the Distortionless Enhancement by Polarization Transfer experiment with a 135° pulse to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals). Quaternary carbons (like those in the C≡C and C=O) will not appear.
    • 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate all directly bonded ¹H-¹³C pairs. This is crucial for assigning the CH₃, CH₂, and CHO groups [2].
    • 2D COSY: Acquire a Correlation Spectroscopy spectrum to identify which protons are scalar-coupled to each other (typically through 2-3 bonds) [2].
    • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe long-range ¹H-¹³C couplings (over 2-3 bonds). This is critical for establishing the connectivity between the carbonyl carbon, the alkyne carbons, and the alkyl chain [2].
  • Data Processing and Analysis:

    • Process all spectra (Fourier transformation, phasing, baseline correction).
    • Assign all ¹H and ¹³C signals by integrating information from all experiments.
    • Confirm the final structure by checking that all expected connectivities are present and that the data is consistent with the proposed structure of this compound.

A Guide to Accessing Deeper Information

The search results I obtained are strong on general NMR principles but lack the specific compound data you need. Here is how you can build on this foundation:

  • Consult Specialized Databases: For precise chemical shift predictions and published reference spectra for this compound or similar compounds, use scientific databases like SciFinderⁿ, Reaxys, or the SDBS (Spectral Database for Organic Compounds).
  • Reference NMR Prediction Tools: Software tools such as MNova NMR and ACD/Labs include algorithms that can predict ¹H and ¹³C NMR chemical shifts based on a given structure, which serves as an excellent benchmark for your experimental data.
  • Focus Your Search: To find direct experimental data, try searching for specific spectral parameters like "this compound HMBC" or "this compound 13C NMR chemical shifts" in literature databases. This can lead you to articles that contain the detailed tables and comparisons you require.

References

analytical methods for Pent-2-ynal purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Common Techniques for Purity Assessment

For a compound like Pent-2-ynal, the following analytical methods are typically employed to determine purity. You would need to consult specialized scientific literature or chemical analysis handbooks for method-specific details.

Method Typical Application in Purity Assessment
Gas Chromatography (GC) High-resolution separation and quantification of volatile compounds; ideal for detecting and quantifying impurities in this compound.
High-Performance Liquid Chromatography (HPLC) Separates non-volatile or thermally unstable compounds; useful if this compound is derivatized for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis to determine molar purity and identify structural impurities.
Mass Spectrometry (MS) Often coupled with GC or LC (GC-MS, LC-MS) to identify impurities based on their molecular mass and fragmentation patterns.
Refractometry / Density Measurement Can be used to assess purity by measuring physical properties, especially when the sample contains a single, known type of impurity.

One of the search results indicates that gas chromatography (GC) was used in research concerning a related compound, suggesting it is a viable technique for this class of chemicals [1].

Proposed Experimental Workflow for Purity Analysis

To systematically assess the purity of this compound, you can follow a multi-technique workflow. The diagram below outlines this logical process.

Start Sample of This compound P1 Physical Purity Check Start->P1 P2 Chromatographic Analysis (GC or HPLC) P1->P2  Passes P3 Spectroscopic Analysis (NMR, MS, IR) P2->P3 P4 Data Integration & Purity Assignment P3->P4 End Final Purity Report P4->End

The analytical process for a chemical sample involves several key stages:

  • Physical Purity Check: The first step is a visual and physical inspection of the sample. For a liquid like this compound (with a documented boiling point of 158.2°C and density of 0.882 g/cm³ [2]), this involves confirming its physical state, color, and consistency. Any discoloration or particulate matter may indicate impurities.
  • Chromatographic Analysis: This is the core separation step. Using Gas Chromatography (GC) is appropriate for a volatile compound like this compound. The method should be developed to achieve baseline separation of the main peak from any impurity peaks. The area percentage of the this compound peak in the chromatogram gives a primary measure of purity.
  • Spectroscopic Analysis: These techniques identify and confirm the nature of impurities detected in chromatography.
    • GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique is highly valuable. As the GC separates the components, the Mass Spectrometer identifies them by their mass, providing strong evidence for the identity of both this compound and its impurities [1].
    • NMR (Nuclear Magnetic Resonance): Proton (¹H) NMR can be used for quantitative determination. By integrating the signals from the sample versus a known internal standard, the molar purity can be calculated.
  • Data Integration: The final step is to correlate all findings. The purity percentage from chromatography is cross-referenced with the structural information from spectroscopy to provide a comprehensive and justified purity assignment.

References

Pent-2-ynal Identification and a Related Model Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identification of Pent-2-ynal and a closely related kinetic study on a similar compound.

Property Details
This compound (Target Compound)
Chemical Formula C5H6O [1]
Molecular Weight 82.1005 g/mol [1]
CAS Registry Number 55136-52-2 [1]
Related Kinetic Model
Compound Studied Pent-3-en-2-yl radical [2]
Reaction Partner Oxygen (O2) [2]
Key Kinetic Finding Reaction pathway switches from stabilization to decomposition with increasing temperature [2]

Inferred Reactivity and Experimental Context

While direct kinetic data for this compound is limited, its structure suggests two primary reaction pathways relevant to research and drug development.

  • Nucleophilic Addition: The aldehyde group and the carbon-carbon triple bond are both electrophilic centers, making them prime targets for nucleophilic attack, a common mechanism in constructing complex molecules [3] [4].
  • Tautomerism: Under acid-catalyzed conditions with water, this compound could initially form enol intermediates, which would rapidly tautomerize to more stable ketones [4]. This is a fundamental reaction for similar alkynyl compounds.

The diagram below illustrates the logical flow for studying this compound's reaction kinetics based on its functional groups.

Start This compound C≡C-CHO F1 Functional Group Analysis Start->F1 P1 Alkyne (C≡C) F1->P1 P2 Aldehyde (CHO) F1->P2 F2 Proposed Reaction Pathways F3 Kinetic Study Focus F2->F3 K1 Reaction Rate & Orders F3->K1 K2 Activation Energy (Ea) F3->K2 K3 Product Distribution F3->K3 R2 Acid-catalyzed Hydration & Tautomerization P1->R2 Electrophilic R1 Nucleophilic Addition (e.g., with amines, thiols) P2->R1 Electrophilic R1->F2 K4 Temperature-dependent Pathway Switching R1->K4 Inferred from model systems R2->F2

Detailed Experimental Protocol for Nucleophilic Addition

Based on a study of a similar enynone system [5], the following protocol can be adapted to investigate the kinetics of this compound's reaction with nucleophiles like 1H-imidazole-2-thiols.

Objective: To determine the rate law and characterize the products of the reaction between this compound and a heterocyclic thiol.

Component Details

| Reagents | - this compound (limiting reagent) [1]

  • Substituted 1H-imidazole-2-thiol (excess) [5]
  • Base Catalyst (e.g., K2CO3) [5]
  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) [5] | | Procedure | 1. Reaction Setup: Add this compound, imidazole-2-thiol, and base catalyst to the solvent in a round-bottom flask under an inert atmosphere (N2 or Ar) [5].
  • Kinetic Sampling: Maintain at constant temperature (e.g., 25°C, 40°C, 60°C). At regular time intervals, withdraw aliquots and quench the reaction with aqueous acid.
  • Analysis: Use HPLC or GC-MS to quantify the remaining this compound and the formation of products over time [5]. | | Data Analysis | - Plot the concentration of this compound vs. time at different initial concentrations of the thiol nucleophile and base catalyst.
  • Apply the method of initial rates or integrated rate laws to determine the reaction order with respect to each reactant.
  • Use the Arrhenius equation with rate constants (k) obtained at different temperatures to calculate the activation energy (Ea). |

Interpretation and Application Guidance

  • Pathway Determination: The specific product formed (e.g., 5H-imidazo[2,1-b][1,3]thiazine vs. furan) depends on the steric and electronic properties of the nucleophile, a key consideration for reaction kinetics [5].
  • Computational Validation: For any proposed mechanism, computational methods like Intrinsic Reaction Coordinate (IRC) analysis are recommended to validate the reaction pathway and transition states [3].
  • Filling the Knowledge Gap: The absence of direct comparative kinetic data for this compound presents an opportunity for original research. Future work should focus on the quantitative kinetic studies and computational modeling outlined above.

References

quantum chemical calculations for Pent-2-ynal reactivity

Author: Smolecule Technical Support Team. Date: February 2026

General Best-Practice Protocols for Reactivity Studies

For a system like Pent-2-ynal, a typical computational study to investigate its reactivity (such as in a cycloaddition or nucleophilic addition reaction) would involve the workflow below. This diagram outlines the key stages and logical relationships in a standard computational chemistry study.

cluster_protocol Multi-level Computational Protocol Start Start: Define Research Objective GeoOpt Geometry Optimization Start->GeoOpt Freq Frequency Calculation GeoOpt->Freq Validates minimum TS Transition State Search Freq->TS Locates saddle point Analysis Energy & Analysis TS->Analysis Calculates barriers End End Analysis->End

The table below details the methodologies for each step shown in the workflow, based on modern best practices [1].

Step Recommended Method(s) Key Purpose Rationale & Considerations
Geometry Optimization r2SCAN-3c, B97-3c, or B3LYP-D3/def2-SVP Find stable equilibrium structures of reactants, products, and intermediates. These composite methods offer a good cost/accuracy ratio, include dispersion corrections, and mitigate basis set superposition error [1].
Frequency Analysis Same level as geometry optimization Confirm stationary points are minima; obtain zero-point energies and thermal corrections. Essential for verifying the nature of the optimized structure and for calculating Gibbs free energies.
Transition State Search Same method as optimization (e.g., r2SCAN-3c) Locate first-order saddle points on the potential energy surface. Using the same method ensures consistency. Intrinsic Reaction Coordinate (IRC) calculations must follow to confirm the TS connects to correct minima.
Final Single-Point Energy DLPNO-CCSD(T)/def2-QZVP, or double-hybrid DFT (e.g., revDSD-PBEP86-D4) Refine the final electronic energy for high accuracy. A higher-level single-point calculation on the optimized geometries provides more accurate reaction and activation energies [1].

References

comparison of Pent-2-ynal with other alkyne aldehydes

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Pent-2-ynal

The table below lists key properties of this compound (CAS 55136-52-2) obtained from computational and experimental sources [1].

Property Value Unit Source / Notes
Melting Point 21.06 °C Joback Calculated Property (294.21 K)
Boiling Point 98.31 °C Joback Calculated Property (371.46 K)
28.97 °C Calculated from vapor pressure data (302.12 K)
Critical Temperature 297.74 °C Joback Calculated Property (570.89 K)
Critical Pressure 4665.71 kPa Joback Calculated Property
Critical Volume 0.294 m³/kmol Joback Calculated Property
Standard Enthalpy of Formation (ΔfH°gas) 40.19 kJ/mol Joback Calculated Property
Standard Gibbs Free Energy of Formation (ΔfG°) 94.50 kJ/mol Joback Calculated Property
Enthalpy of Vaporization (ΔvapH°) 35.60 kJ/mol Joback Calculated Property
Enthalpy of Fusion (ΔfusH°) 14.12 kJ/mol Joback Calculated Property
Ionization Energy (IE) 10.12 eV NIST
Vapor Pressure 1.33 kPa at 28.97°C (302.12 K)
202.67 kPa at 153.36°C (426.51 K)

Synthesis and Experimental Context

While specific protocols for this compound are not detailed in the search results, general synthetic approaches for alkyne aldehydes can provide context.

  • General Synthesis: Aldehydes can be prepared in the laboratory through methods like the controlled oxidation of primary alcohols using mild oxidants like Pyridinium Chlorochromate (PCC) or via the Rosenmund reduction of acyl chlorides [2]. The hydroboration-oxidation of terminal alkynes is a specific route to generate aldehydes [2].
  • Relevant Experimental Workflow: A recent advanced methodology involves a photoinduced [3+2] cycloaddition using alkyl aldehydes and alkynes. The experimental workflow for this reaction is outlined below [3]:

G Start Reaction Setup Cat Add Catalyst (TBADT) Start->Cat Solvent Add Solvent (MeCN/H₂O) Cat->Solvent Irradiate Irradiate with 390 nm LEDs Solvent->Irradiate Stir Stir at 25°C Irradiate->Stir Product Obtain Cyclopentanone Product Stir->Product

This diagram visualizes the key steps in the photoinduced cycloaddition process, where an aldehyde and an alkyne react to form a cyclopentanone [3].

Information Limitations and Research Suggestions

A true comparison guide requires experimental data on multiple compounds. The current information is insufficient for this purpose due to:

  • Lack of Comparative Data: The search results only contain isolated data for this compound, with no parallel information for other alkyne aldehydes like Propiolaldehyde (HC≡C-CHO) or But-2-ynal.
  • Limited Experimental Details: Available data for this compound is primarily computational or basic physical property measurements, lacking experimental protocols for direct performance comparison.

To build a comprehensive guide, I suggest you:

  • Consult Specialized Databases: Search for experimental data on platforms like SciFinder, Reaxys, or the NIST Chemistry WebBook, which often contain spectral data, thermodynamic properties, and reaction information for a wide range of compounds.
  • Focus Your Comparison: Define a specific set of alkyne aldehydes for comparison (e.g., based on carbon chain length or the position of the alkyne group) to make your literature search more manageable.
  • Review Scholarly Articles: Look for research papers that specifically study the properties, stability, or reactivity of alkyne aldehydes. These are most likely to contain the experimental data and direct comparisons you need.

References

How to Approach Antimicrobial Validation for a New Compound

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data on Pent-2-ynal is unavailable, you can establish a validation framework using standard methodologies from antimicrobial efficacy testing. The information below, drawn from general research on antimicrobial validation, can serve as a guide for the types of experiments and data you would need to collect for this compound.

Key Methods for Assessing Antimicrobial Activity A research paper comparing common methods to assess the antimicrobial activity of nanoparticle combinations provides an excellent overview of proven protocols [1]. The table below summarizes the core methods you could apply to test this compound.

Method Key Measurable Output Principle / Protocol Summary Key Advantages & Limitations

| Plate Count (Viable Count) | Log reduction in Colony Forming Units (CFU/mL) [1] | Serially dilute bacterial culture exposed to the compound, spread on agar plates, incubate (e.g., 37°C, 24 hours), and count colonies [1]. | Advantages: Cheap, easy, requires minimal training [1]. Limitations: Time-consuming; cannot detect Viable But Non-Culturable (VBNC) cells [1]. | | Flow Cytometry (LIVE/DEAD Assay) | Percentage of live and dead cells in a population [1] | Stain bacteria with fluorescent dyes (e.g., SYTO9 & propidium iodide), incubate (15 min, dark), and analyze with a flow cytometer (e.g., 50,000 events). Fluorescence distinguishes live/dead populations [1]. | Advantages: High-throughput, rapid, quantifiable, can detect VBNC states [1]. Limitations: Requires expensive equipment and specialized training [1]. | | Viability qPCR (with PMA treatment) | DNA copies from only live (membrane-intact) cells [1] | Treat sample with propidium monoazide (PMA), which penetrates only dead cells and binds DNA, inhibiting its PCR amplification. Subsequent qPCR quantifies DNA from live cells only [1]. | Advantages: Does not require culturing cells, rapid [1]. Limitations: Susceptible to interference (e.g., from tested compounds) [1]. |

Detailed Experimental Protocol for Flow Cytometry

Based on the study, here is a detailed workflow for using flow cytometry, which was determined to be a superior method for measuring nanoparticle antimicrobial activity due to its high-throughput and quantifiable results [1]. You can adapt this protocol for this compound.

A Prepare Bacterial Cultures B Expose to this compound A->B D Mix Sample & Stain B->D C Prepare Stain Solution C->D E Incubate (15 min, dark) D->E F Flow Cytometry Analysis E->F G Data Acquisition & Gating F->G H Quantify Live/Dead % G->H

Key Steps Explained:

  • Prepare Bacterial Cultures: Grow standard test strains (e.g., Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative)) to a desired growth phase (e.g., log phase) in an appropriate liquid broth like Luria Broth (LB) [1].
  • Expose to this compound: Inoculate the bacterial cultures into preparations containing different concentrations of this compound and incubate under suitable conditions (e.g., 37°C, shaken at 150 rpm for 24 hours). Include controls (e.g., untreated bacteria, vehicle control) [1].
  • Stain and Incubate: Prepare the LIVE/DEAD BacLight viability assay stock solution per manufacturer's instructions. Add the staining solution to diluted samples and incubate in the dark for 15 minutes [1].
  • Analyze and Quantify: Acquire the sample on a calibrated flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate the bacterial population. Distinguish live and dead cells by their fluorescence (e.g., FL1 for SYTO9 vs. FL3 for propidium iodide) [1].

Factors Influencing Efficacy & Data Interpretation

When you obtain experimental data for this compound, these factors will be critical for comparing its performance with other antimicrobials:

  • Gram Reaction: Always test against both Gram-positive and Gram-negative bacteria, as their different cell wall structures can lead to vastly different efficacy [1].
  • Test Environment: The growth medium used during testing can significantly impact results. Bactericidal concentrations can be orders of magnitude higher in complex media (like LB) compared to simple buffers due to interactions with organic matter [2]. Always note the test conditions in your comparisons.
  • Compound Characteristics: For a complete picture, investigate how the properties of this compound itself (e.g., its stability, release kinetics if formulated, and potential inactivation by biomolecules) affect its long-term antimicrobial activity [2].

References

spectral database matching for Pent-2-ynal identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for Pent-2-ynal

The table below summarizes the identified physical properties of 4,4-dimethyl this compound (CAS 2579-21-7), which may serve as a reference for identification [1].

Property Value Unit Source
ΔfH°gas (Standard Enthalpy of Formation, gas) -9.84 kJ/mol Joback Calculated Property
Tboil (Boiling Point) 413.99 K Joback Calculated Property
Tfus (Melting Point) 319.17 K Joback Calculated Property
IE (Ionization Energy) 10.03 eV NIST
Pc (Critical Pressure) 3731.66 kPa Joback Calculated Property

Framework for Spectral Library Comparison

Although direct performance data for this compound is unavailable, the general criteria for evaluating spectral libraries are well-established. A key differentiator is the resolution of the library spectra [2].

The following workflow outlines the critical steps for a rigorous spectral matching process, which can be applied when comparing different databases and search algorithms.

SpectralWorkflow start Start: Acquire Sample Spectrum lib_select Select Spectral Library start->lib_select Sample Data resolve Match Resolutions (Sample vs Library) lib_select->resolve algo Execute Search Algorithm resolve->algo Prepared Data analyze Analyze Match Results algo->analyze Ranked List sub Spectral Subtraction analyze->sub Investigate Impurity output Output: Compound Identified analyze->output High Confidence sub->output Confirmed ID

Based on the search results, here are the typical points of comparison between standard and high-resolution libraries that you would investigate [2]:

Comparison Aspect Standard Library (16 cm⁻¹) High-Resolution Library (4 cm⁻¹)
Data Points Data points every 8 cm⁻¹ Data points every 2 cm⁻¹
Information Detail Lower; subtle spectral features and narrow bands may be lost. Four times more information; better captures fine details.
Spectral Subtraction Can introduce artifacts and negatively absorbing peaks. Produces cleaner results, more effective for impurity detection.
Search Result Clarity Smaller difference between the match numbers of top candidates. Larger, more definitive gap between the 1st and 2nd match.

References

×

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55136-52-2

Wikipedia

Pent-2-ynal

Dates

Last modified: 04-14-2024

Explore Compound Types